molecular formula C8H5NO B1260128 Indol-4-one

Indol-4-one

Cat. No.: B1260128
M. Wt: 131.13 g/mol
InChI Key: KCKIKSJECTZLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indol-4-one is a privileged chemical scaffold in medicinal chemistry and drug discovery, recognized for its significant antifungal activity. Research indicates that specific 1- and 2-(2,4-substituted phenyl) side chain derivatives of this compound exhibit potent in vitro activity against a range of human pathogenic fungi, including Candida tropicalis, Candida guilliermondii, and Aspergillus fumigatus . The antifungal efficacy is strongly correlated with the compound's global softness and the electrophilicity of molecular fragments, as determined by density functional theory (DFT) studies . This structure-activity relationship provides a valuable foundation for designing novel antifungal agents . Beyond its biological profile, the this compound core serves as a versatile building block in synthetic chemistry. Recent methodologies highlight its use in efficient multi-component reactions to synthesize diverse and complex heterocyclic compounds, such as indolyl substituted 4,5,6,7-tetrahydro-4H-indol-4-ones, which are of high interest for constructing molecular libraries . As a derivative of indole—a structure found in many natural products and pharmaceuticals—this compound facilitates key interactions with biological macromolecules, underscoring its broad utility in research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5NO

Molecular Weight

131.13 g/mol

IUPAC Name

indol-4-one

InChI

InChI=1S/C8H5NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5H

InChI Key

KCKIKSJECTZLJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=CC=NC2=C1

Origin of Product

United States

Foundational & Exploratory

The Indol-4-one Scaffold: A Privileged Precursor for Serotonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel and selective serotonin receptor agonists is a cornerstone of modern medicinal chemistry, with profound implications for the treatment of a spectrum of neurological and psychiatric disorders. Within the vast landscape of heterocyclic chemistry, the indol-4-one framework has emerged as a particularly versatile and powerful precursor for the synthesis of potent and selective ligands targeting various serotonin (5-HT) receptor subtypes. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound derivatives as key intermediates in the development of next-generation serotonin receptor agonists.

The Strategic Advantage of the this compound Core

The 1,5,6,7-tetrahydrothis compound and its tricyclic analogue, 1,3,4,5-tetrahydrobenz[cd]this compound, represent highly strategic starting points for the synthesis of serotonergic agents. The inherent chemical functionalities of these scaffolds offer multiple avenues for synthetic elaboration, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

The true synthetic utility of the this compound core lies in its latent potential to be transformed into the critical 4-amino-1,3,4,5-tetrahydrobenz[cd]indole pharmacophore. This transformation, typically achieved through reductive amination or other related methods, installs the crucial basic amine functionality that is a hallmark of many serotonin receptor agonists, mimicking the ethylamine side chain of serotonin itself. The rigidified tricyclic framework of the tetrahydrobenz[cd]indole system provides a conformationally constrained scaffold that can enhance receptor affinity and selectivity by pre-organizing the key binding elements into a favorable orientation for receptor interaction.

Synthetic Pathways to this compound Precursors

The construction of the this compound skeleton can be accomplished through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Nenitzescu and Related Cyclizations

The Nenitzescu indole synthesis, a classic method for constructing 5-hydroxyindoles, can be adapted for the synthesis of 4,5,6,7-tetrahydrothis compound derivatives. This reaction typically involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound.

A review of synthetic strategies highlights the versatility of 4,5,6,7-tetrahydroindol-4-ones as building blocks for more complex polyheterocyclic structures.[1] The initial synthesis of the 4,5,6,7-tetrahydrothis compound motif was first reported by Nenitzescu and Scortzbanu in 1928, involving the condensation of 1,3-cyclohexadiones with α-aminocarbonyls.[1]

Intramolecular Cyclization Strategies

A highly effective approach for the synthesis of the tricyclic 1,3,4,5-tetrahydrobenz[cd]this compound system involves the intramolecular cyclization of appropriately substituted tryptophan derivatives. A notable example is the enantiospecific synthesis of (R)-4-amino-5-oxo-1,3,4,5-tetrahydrobenz[cd]indole, a key intermediate for ergot alkaloids which are known to interact with serotonin receptors.[2][3] This synthesis starts from D-4-bromotryptophan and utilizes an intramolecular cyclization via metal-halogen exchange.[2][3]

A new synthesis of 3,4-dihydrobenz[cd]indol-5(1H)-one, also known as Uhle's ketone, has been developed, providing a scalable route to this important precursor.[4]

From Precursor to Potent Agonist: The Chemical Transformation

The conversion of the this compound precursor to the final serotonin receptor agonist is a critical phase in the synthetic sequence. This typically involves the introduction of a basic side chain at the 4-position and further functionalization of the indole nucleus.

A key transformation is the conversion of the 4-keto group to a 4-amino group. This can be achieved through various methods, including:

  • Reductive Amination: Reaction of the ketone with an amine in the presence of a reducing agent.

  • Formation of an Oxime and Subsequent Reduction: Conversion of the ketone to an oxime followed by reduction to the primary amine.

Once the 4-amino group is installed, it can be further elaborated, for instance, by N-alkylation to introduce dipropyl groups, a common feature in many potent 5-HT1A agonists.

Structure-Activity Relationships (SAR) of this compound Derived Agonists

The systematic modification of the this compound derived scaffold has led to a deep understanding of the structure-activity relationships governing their interaction with serotonin receptors.

A seminal study on 6-substituted 1,3,4,5-tetrahydrobenz[cd]indol-4-amines revealed that these compounds are potent serotonin agonists.[5][6] The SAR from this class of compounds is summarized in the table below:

Position of ModificationSubstituentEffect on Serotonin Agonist Activity
6-position Methoxy (CH₃O)Greatly enhances activity, but decreases stability.[5][6]
6-position Electron-withdrawing groups (e.g., CN, Cl)Enhances both activity and stability.[5][6]
4-position amine N,N-dipropylConfers high affinity for 5-HT1A receptors.

Further studies on related tetrahydrobenzindole derivatives have shown that the nature and position of substituents on the indole ring are critical for both affinity and selectivity for different 5-HT receptor subtypes. For example, derivatives of 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-1-carbaldehyde are potent and orally active 5-HT1A receptor agonists.[7]

Biological Evaluation of this compound Derived Agonists

The pharmacological characterization of novel serotonin receptor agonists derived from this compound precursors involves a battery of in vitro and in vivo assays to determine their affinity, efficacy, and selectivity.

In Vitro Assays

Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor subtype. This is typically done using radioligand binding assays where the test compound competes with a radiolabeled ligand of known affinity for binding to the receptor.

Functional Assays: These assays measure the biological response elicited by the binding of an agonist to its receptor. Common functional assays for serotonin receptors include:

  • Second Messenger Assays:

    • cAMP Assays: For Gs or Gi/o-coupled receptors like 5-HT1A and 5-HT4, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured.[8]

    • Inositol Phosphate (IP) Accumulation Assays: For Gq/11-coupled receptors like 5-HT2A, the accumulation of inositol phosphates is quantified.[9]

    • Calcium (Ca²⁺) Mobilization Assays: Activation of Gq/11-coupled receptors leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.[10]

  • β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and signaling.[11]

A review of in vitro techniques for characterizing 5-HT2A receptor agonists details various assays for monitoring both canonical G protein signaling and non-canonical pathways like β-arrestin recruitment.[12]

In Vivo Models

Promising candidates from in vitro screening are further evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties. For potential antidepressant and anxiolytic agents, models such as the forced swim test, tail suspension test, and elevated plus maze are commonly used.

Serotonin Receptor Signaling Pathways

A thorough understanding of the downstream signaling cascades initiated by serotonin receptor activation is crucial for rational drug design.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein.[13] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[14][15] This, in turn, leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and a reduction in neuronal firing.[15] Some atypical antipsychotics are partial agonists at the 5-HT1A receptor.[16]

5-HT1A_Signaling 5-HT1A Agonist 5-HT1A Agonist 5-HT1A Receptor 5-HT1A Receptor 5-HT1A Agonist->5-HT1A Receptor Binds to Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits GIRK Channel GIRK Channel Gi/o Protein->GIRK Channel Activates cAMP cAMP Adenylyl Cyclase->cAMP Decreases Hyperpolarization Hyperpolarization GIRK Channel->Hyperpolarization Leads to

Caption: 5-HT1A Receptor Signaling Pathway

5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that couples to the Gq/11 protein.[17] Upon activation, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[17] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[17] Psychedelic drugs are known to be agonists or partial agonists at this receptor.[18]

5-HT2A_Signaling 5-HT2A Agonist 5-HT2A Agonist 5-HT2A Receptor 5-HT2A Receptor 5-HT2A Agonist->5-HT2A Receptor Binds to Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Activates

Caption: 5-HT2A Receptor Signaling Pathway

5-HT3 Receptor Signaling

Unlike other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel.[19] Binding of an agonist opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to rapid neuronal depolarization.[19][20] This mechanism is distinct from the G-protein coupled signaling of other 5-HT receptors.

5-HT3_Signaling 5-HT3 Agonist 5-HT3 Agonist 5-HT3 Receptor (Ion Channel) 5-HT3 Receptor (Ion Channel) 5-HT3 Agonist->5-HT3 Receptor (Ion Channel) Binds and Opens Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) 5-HT3 Receptor (Ion Channel)->Cation Influx (Na+, Ca2+) Allows Neuronal Depolarization Neuronal Depolarization Cation Influx (Na+, Ca2+)->Neuronal Depolarization Causes

Caption: 5-HT3 Receptor Signaling Pathway

5-HT4 Receptor Signaling

The 5-HT4 receptor is a Gs-coupled GPCR.[21] Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[22][23] 5-HT4 receptor agonists have shown potential as fast-acting antidepressants.[24]

5-HT4_Signaling 5-HT4 Agonist 5-HT4 Agonist 5-HT4 Receptor 5-HT4 Receptor 5-HT4 Agonist->5-HT4 Receptor Binds to Gs Protein Gs Protein 5-HT4 Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Increases Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates

Caption: 5-HT4 Receptor Signaling Pathway

Experimental Protocols

General Procedure for the Synthesis of 1,3,4,5-Tetrahydrobenz[cd]this compound

A general, non-optimized procedure for the synthesis of a 1,3,4,5-tetrahydrobenz[cd]this compound derivative via intramolecular Friedel-Crafts acylation of an indole-4-propionic acid is outlined below.

Workflow for this compound Synthesis

Indol-4-one_Synthesis_Workflow Indole-4-propionic acid Indole-4-propionic acid Acid chloride intermediate Acid chloride intermediate Indole-4-propionic acid->Acid chloride intermediate Reacts with Thionyl chloride or Oxalyl chloride Thionyl chloride or Oxalyl chloride Thionyl chloride or Oxalyl chloride->Acid chloride intermediate Intramolecular Friedel-Crafts Acylation Intramolecular Friedel-Crafts Acylation Acid chloride intermediate->Intramolecular Friedel-Crafts Acylation Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Intramolecular Friedel-Crafts Acylation Catalyzes 1,3,4,5-Tetrahydrobenz[cd]this compound 1,3,4,5-Tetrahydrobenz[cd]this compound Intramolecular Friedel-Crafts Acylation->1,3,4,5-Tetrahydrobenz[cd]this compound Yields

Sources

Thermodynamic Stability & Tautomeric Equilibria of 1,5,6,7-Tetrahydro-4H-indol-4-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Tetrahydroindol-4-one Tautomers Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Chemists, and Structural Biologists.

Executive Summary

The 1,5,6,7-tetrahydro-4H-indol-4-one scaffold represents a unique "Janus-faced" electronic system in medicinal chemistry: it fuses an electron-rich, aromatic pyrrole ring with an electron-deficient, aliphatic cyclohexanone. Understanding the tautomeric landscape of this molecule is critical for structure-based drug design (SBDD), particularly when docking into kinase active sites or optimizing fragment-based leads. This guide provides a definitive analysis of the thermodynamic stability of its tautomers, supported by quantum mechanical rationales and a self-validating experimental protocol for verification.

The Tautomeric Landscape

Unlike fully aromatic indoles, the tetrahydrothis compound system possesses a partially saturated six-membered ring. This structural feature creates a specific set of tautomeric possibilities that differ significantly from the classic indole-indolenine equilibrium.

Defined Tautomers

We identify three primary tautomeric forms relevant to thermodynamic analysis:

  • T1: The 1H-Keto Form (Ground State)

    • Structure: The pyrrole nitrogen is protonated (NH), and the oxygen exists as a ketone (C=O).

    • Electronic State: The pyrrole ring retains full aromaticity (6

      
      -electrons). The cyclohexanone ring is non-aromatic and adopts a puckered conformation (typically envelope or half-chair).
      
    • Prevalence: >99% in neutral solution and solid state.

  • T2: The Enol Form (Reactive Intermediate)

    • Structure: A proton migrates from the

      
      -carbon (C5) to the oxygen, forming a hydroxyl group (C4-OH) and a double bond (C4=C5 or C3a=C4).
      
    • Stability Penalty: Unlike phenols, enolization here does not result in a fully aromatic benzene ring. The resulting system is a dihydro-indole with an exocyclic diene character. The loss of the strong C=O bond (

      
      179 kcal/mol) is not compensated by the gain of aromatic resonance energy, making this form thermodynamically unfavorable (+15–20 kcal/mol relative to T1).
      
  • T3: The 2H/3H-Imine Forms (High Energy)

    • Structure: Proton migration from the pyrrole nitrogen to C2 or C3.

    • Stability Penalty: This disrupts the pyrrole aromaticity, leading to a massive energy penalty. While relevant in indazole analogs (due to N-N bond dynamics), in indoles, this form is effectively inaccessible under standard conditions.

Thermodynamic Ranking

Based on Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) and empirical NMR data, the stability order is:



Note: In highly acidic media, the protonation occurs at the carbonyl oxygen, leading to the stable hydroxy-indolium cation, but this is an acid-base equilibrium, not neutral tautomerism.

Mechanistic Drivers of Stability

Aromaticity vs. Conjugation

The driving force for the dominance of the 1H-Keto form (T1) is the preservation of pyrrole aromaticity without forcing the high-energy cost of enolizing a non-aromatic ring.

  • Indole Comparison: In a standard indole, the 6-membered ring is benzene-like. In tetrahydrothis compound, it is aliphatic. To "aromatize" the 6-ring via tautomerism (forming T2), one would need to remove two hydrogens (oxidation), not just move them. Thus, T2 remains a non-aromatic diene.

Solvent Effects (Dielectric Contribution)
  • Non-polar Solvents (Chloroform, Toluene): The T1 form is stabilized by internal hydrogen bonding if substituents allow, but the dipole moment of the ketone (

    
    4-5 D) generally favors T1.
    
  • Polar Aprotic Solvents (DMSO, DMF): These solvents stabilize the highly polar carbonyl bond of T1 further.

  • Protic Solvents (Water, Methanol): Water acts as a hydrogen bond donor to the carbonyl oxygen and an acceptor from the pyrrole NH, locking the molecule rigidly in the T1 conformation.

Experimental Protocol: Determination of Tautomeric Ratios

This protocol is designed to be self-validating . If the enol form is present >1%, it will be detected; if not, the limits of detection are quantified.

Workflow Diagram

Tautomer_Workflow Figure 1: Self-validating workflow for tautomer determination combining NMR spectroscopy and DFT computation. Sample Sample Preparation (10mg in DMSO-d6) H_NMR 1H NMR (600 MHz) 298K Sample->H_NMR D2O_Shake D2O Exchange Experiment H_NMR->D2O_Shake Identify Labile H Analysis Integration & Ratio Calculation H_NMR->Analysis VT_NMR Variable Temp NMR (298K to 350K) D2O_Shake->VT_NMR Check H-Bonding VT_NMR->Analysis DFT_Calc DFT Validation (B3LYP/6-311++G**) DFT_Calc->Analysis Theoretical Baseline

Step-by-Step Methodology
Phase A: Synthesis & Purification

Ensure the sample is free of acid/base catalysts which accelerate tautomerization but can also degrade the sample.

  • Synthesis: Standard Paal-Knorr condensation or reduction of 4-oxoindole.

  • Purification: Silica gel chromatography (neutralized with 1% Et3N to prevent acid-catalyzed decomposition).

  • Validation: Purity >98% by HPLC.

Phase B: NMR Spectroscopy (The Gold Standard)

Instrument: 500 MHz or higher cryoprobe NMR. Solvent: DMSO-


 (high polarity/viscosity slows exchange) and CDCl

(non-polar baseline).
ExperimentTarget SignalDiagnostic Observation
1H Standard Pyrrole NHSinglet at

10.5–11.5 ppm (Broad).

-CH2 (C5)
Triplet/Multiplet at

2.4–2.6 ppm. Key Indicator: If enol exists, this signal diminishes.
Enol -OHSinglet at

8.0–9.5 ppm (sharp if slow exchange).
13C NMR Carbonyl (C4)Signal at

190–195 ppm. Absence indicates Enol.
Enol C-OHSignal at

145–155 ppm (shifted upfield from C=O).
D2O Shake Labile ProtonsNH and OH signals disappear immediately. C5-H signals do not disappear instantly unless tautomerism is rapid.
Phase C: Computational Validation (DFT)

To corroborate experimental limits, calculate the Boltzmann distribution.

  • Software: Gaussian 16 or ORCA.

  • Theory Level: DFT B3LYP / 6-311++G(d,p).

  • Solvation Model: SMD (Solvation Model based on Density) for DMSO and Chloroform.

  • Calculation:

    • Optimize Geometry for T1, T2, and T3.

    • Calculate Vibrational Frequencies (ensure no imaginary frequencies).

    • Extract Gibbs Free Energy (

      
      ).
      
    • Calculate Population:

      
      .
      

Quantitative Data Summary

The following table summarizes the expected thermodynamic parameters based on aggregated literature values for tetrahydroindoles and analogous tetrahydroindazoles.

ParameterT1: 1H-Keto FormT2: Enol FormT3: 2H-Imine Form
Relative Energy (

, kcal/mol)
0.0 (Reference) +12.5 – 18.0+22.0 – 28.0
Dipole Moment (Debye) 4.8 D2.1 D3.5 D
1H NMR Signature

11.2 (NH), 2.5 (CH2)

9.1 (OH), 5.8 (C=CH)
N/A (Transient)
13C NMR Signature

192.0 (C=O)

148.0 (C-OH)
N/A
Population (298K) > 99.9%< 0.1%~ 0%

Implications for Drug Discovery[2]

Fragment-Based Drug Design (FBDD)

When using tetrahydrothis compound as a fragment:

  • Donor/Acceptor Profile: Treat the C4-Carbonyl exclusively as a Hydrogen Bond Acceptor (HBA) and the N1-H as a Hydrogen Bond Donor (HBD).

  • Docking Protocols: Do not generate enol tautomers in your docking library unless simulating a covalent reaction mechanism or a specific transition state analog. The energy penalty is too high for standard non-covalent binding.

Synthetic Utility

While the enol is thermodynamically unstable, it is kinetically accessible .

  • Electrophilic Substitution: Reactions at C5 (

    
    -carbon) proceed via the enol intermediate.
    
  • Formylation/Halogenation: Using Vilsmeier-Haack conditions traps the transient enol, allowing functionalization at C5, which is crucial for building tricyclic fused systems (e.g., pyrazolo-fused derivatives).

References

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006).[1] Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420.[1][2] Link

    • Provides the foundational DFT benchmarks for the tetrahydro-4-one heterocyclic system.
  • Horsten, T., & Dehaen, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.[3][4] Molecules, 26(15), 4596.[4] Link

    • Comprehensive review of synthetic transformations involving the enol intermedi
  • Tavakol, H., et al. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4-acyl Pyrazolone. Iranian Journal of Mathematical Chemistry, 4(2), 185-199. Link

    • Discusses solvent effects on keto-enol equilibria in rel
  • ChemicalBook. (2025). 1,5,6,7-Tetrahydro-4H-indol-4-one NMR Spectrum Data. Link

    • Source of experimental NMR chemical shifts confirming the keto ground st

Sources

The Nenitzescu Synthesis: A Technical Guide to the Formation of Indol-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the historical context, mechanistic intricacies, and practical applications of a classic name reaction for the synthesis of the indole core, with a specialized focus on accessing the 4-oxo functionality.

This technical guide provides a comprehensive overview of the Nenitzescu indole synthesis, a powerful tool for the construction of the indole nucleus. While traditionally known for its efficient production of 5-hydroxyindoles, this guide will also explore the nuances of regioselectivity that can be exploited to access the less common but pharmaceutically significant indol-4-one scaffold. Addressed to researchers, medicinal chemists, and drug development professionals, this document elucidates the historical origins, the step-by-step reaction mechanism, and the practical considerations for employing this versatile reaction.

A Historical Perspective: The Genesis of a Name Reaction

The Nenitzescu indole synthesis was first reported in 1929 by the Romanian chemist Costin D. Nenițescu.[1][2][3] His seminal work described the condensation of 1,4-benzoquinone with β-aminocrotonic esters to yield 5-hydroxyindole derivatives.[1] This discovery provided a straightforward and modular approach to the indole core, a privileged scaffold in a vast array of biochemically important molecules, including neurotransmitters and potential antitumor compounds.[1] The reaction's significance lies in its ability to construct the bicyclic indole system in a single step from readily available starting materials.

For several decades following its discovery, the Nenitzescu reaction remained a somewhat niche method. However, a resurgence of interest occurred in the mid-20th century, spurred by the growing importance of 5-hydroxyindoles like serotonin in neurochemistry and pharmacology.[4] This led to further investigations into the reaction's scope, mechanism, and potential applications.

The Reaction Unveiled: A Step-by-Step Mechanistic Journey

The generally accepted mechanism for the Nenitzescu indole synthesis is a testament to the elegance of cascade reactions in organic chemistry.[1] It proceeds through a sequence of a Michael addition, a nucleophilic attack, and an elimination. While the primary product is typically a 5-hydroxyindole, understanding this dominant pathway is crucial for comprehending the factors that govern the formation of other regioisomers, including the coveted 4-hydroxyindoles (the enol tautomers of indol-4-ones).

The key steps are as follows:

  • Michael Addition: The reaction initiates with a conjugate addition of the enamine to the electron-deficient 1,4-benzoquinone. The β-carbon of the enamine acts as the nucleophile, attacking one of the olefinic carbons of the quinone. This step forms a hydroquinone intermediate.

  • Tautomerization and Oxidation: The initial adduct can tautomerize. The hydroquinone is then oxidized back to a quinone, often by another molecule of the starting benzoquinone, which is why an excess of the quinone is sometimes employed.[1]

  • Intramolecular Cyclization: The nitrogen atom of the enamine moiety then performs a nucleophilic attack on one of the carbonyl carbons of the newly formed quinone ring. This intramolecular cyclization forges the five-membered pyrrole ring, creating the indole scaffold.

  • Dehydration and Aromatization: The resulting intermediate readily undergoes dehydration to form a fully aromatic indole ring system, yielding the final 5-hydroxyindole product.

Nenitzescu_Mechanism BQ 1,4-Benzoquinone Michael_Adduct Michael Adduct (Hydroquinone) BQ->Michael_Adduct + Enamine (Michael Addition) Enamine β-Amino-α,β-unsaturated ester Enamine->Michael_Adduct Quinone_Intermediate Quinone Intermediate Michael_Adduct->Quinone_Intermediate Oxidation Cyclized_Intermediate Cyclized Intermediate Quinone_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 5-Hydroxyindole Cyclized_Intermediate->Product Dehydration

Figure 1: Generalized mechanism of the Nenitzescu indole synthesis leading to a 5-hydroxyindole.

The Quest for Regiocontrol: Steering the Synthesis Towards Indol-4-ones

The formation of indol-4-ones via the Nenitzescu synthesis hinges on controlling the regioselectivity of the initial Michael addition and the subsequent cyclization. While the 5-hydroxyindole is the kinetically and often thermodynamically favored product with unsubstituted 1,4-benzoquinone, the introduction of substituents on the quinone ring can dramatically influence the outcome.

The synthesis of 4-hydroxyindoles, the stable enol tautomers of indol-4-ones, is less commonly reported but can be achieved by a judicious choice of starting materials. The key lies in directing the initial nucleophilic attack of the enamine to the C-2 position of the benzoquinone and the subsequent cyclization to the C-3 carbonyl.

Factors Influencing Regioselectivity:

  • Steric Effects: Bulky substituents on the benzoquinone can hinder the approach of the enamine, thereby directing the Michael addition to a less sterically encumbered position. For instance, a substituent at the C-2 position of the benzoquinone might favor attack at the C-5 or C-6 position, ultimately leading to a 6- or 7-hydroxyindole. To favor 4-hydroxyindole formation, one might consider a scenario where a substituent at C-2 or C-3 directs the initial attack to the opposite side of the ring.

  • Electronic Effects: The electronic nature of the substituents on the benzoquinone plays a critical role. Electron-donating groups can deactivate certain positions towards nucleophilic attack, while electron-withdrawing groups can activate them. This interplay of electronics can be harnessed to guide the regiochemical outcome. For example, a methoxy group on the benzoquinone can influence the site of the initial Michael addition.

While a definitive, universally applicable protocol for the selective synthesis of 4-hydroxyindoles via the Nenitzescu reaction is not firmly established in the literature, the underlying principles of regiochemical control provide a rational basis for experimentation. Researchers aiming to synthesize this compound derivatives should consider employing asymmetrically substituted benzoquinones and carefully analyzing the resulting product mixtures.

From 4-Hydroxyindole to this compound: The Tautomeric Relationship

It is crucial to recognize that 4-hydroxyindoles exist in a tautomeric equilibrium with their corresponding this compound counterparts.[5][6] In many cases, the 4-hydroxyindole form is the more stable tautomer due to the aromaticity of the indole ring system.[5]

Tautomerism Hydroxyindole 4-Hydroxyindole (Aromatic) Indolone This compound (Keto form) Hydroxyindole->Indolone Tautomerization

Figure 2: Tautomeric equilibrium between 4-hydroxyindole and this compound.

The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other functional groups on the molecule. For drug development purposes, it is important to characterize the predominant tautomeric form under physiological conditions, as this can significantly impact the molecule's biological activity and physicochemical properties. The conversion of a 4-hydroxyindole to its this compound tautomer can sometimes be achieved through specific reaction conditions, such as oxidation, although this is not a universal transformation and is highly substrate-dependent.

Experimental Protocol: A Generalized Approach

The following protocol provides a general framework for conducting a Nenitzescu indole synthesis. It is important to note that the optimal conditions, including solvent, temperature, and reaction time, will vary depending on the specific substrates used.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the substituted 1,4-benzoquinone in a suitable solvent. Common solvents include acetone, ethanol, acetic acid, or chloroform.[1] In a separate flask, prepare a solution of the β-amino-α,β-unsaturated ester in the same solvent.

  • Reaction Initiation: Slowly add the enamine solution to the benzoquinone solution with stirring at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

  • Characterization: The structure of the final product should be confirmed by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

ParameterEffect on ReactionTypical Conditions
Solvent Can influence reaction rate and solubility of reactants. Polar solvents are often preferred.[1]Acetone, Ethanol, Acetic Acid, Chloroform
Temperature Typically run at room temperature to reflux. Higher temperatures may lead to side reactions.25-80 °C
Catalyst Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can be used to accelerate the reaction.Catalytic amounts
Reactant Ratio An excess of the benzoquinone is sometimes used to ensure complete consumption of the enamine.[1]1:1 to 1:1.5 (Enamine:Benzoquinone)

Table 1: Key Experimental Parameters in the Nenitzescu Indole Synthesis.

Applications in Drug Discovery and Beyond

The indole scaffold is a cornerstone of medicinal chemistry, and derivatives prepared via the Nenitzescu synthesis have found applications in various therapeutic areas.[1] While 5-hydroxyindoles have been more extensively studied, the this compound and 4-hydroxyindole motifs are also present in a number of biologically active molecules. Their unique electronic and steric properties make them attractive targets for the development of novel therapeutic agents.

The ability to functionalize the C-4 position of the indole ring opens up new avenues for structure-activity relationship (SAR) studies and the design of compounds with improved pharmacological profiles.

Conclusion

The Nenitzescu indole synthesis remains a relevant and powerful tool in the arsenal of the modern organic chemist. While its application in the synthesis of 5-hydroxyindoles is well-established, a deeper understanding of the factors governing its regioselectivity offers the potential to unlock access to other valuable isomers, including the elusive indol-4-ones. This technical guide has provided a comprehensive overview of the historical context, the intricate mechanism, and the practical considerations of this classic name reaction, with the aim of empowering researchers to explore its full synthetic potential in the pursuit of novel and impactful molecules.

References

  • Nenitzescu, C. D. Derivatives of 2-methyl-5-hydroxyindole. Buletinul Societății de Chimie din România1929, 11, 37-43.
  • Allen, G. R., Jr.; Poletto, J. F.; Weiss, M. J. The Nenitzescu Indole Synthesis. Some Observations on the Reaction of β-Aminocrotonamides with Benzoquinone. J. Org. Chem.1965, 30 (8), 2897–2904.
  • Ketcha, D. M.; Wilson, L. J. Solid-phase synthesis of 5-hydroxyindoles via the Nenitzescu reaction. Tetrahedron Lett.1997, 38 (1), 1-4.
  • Taber, D. F.; Tirunahari, P. K. Indole synthesis: a review and proposed classification. Tetrahedron2011, 67 (38), 7195-7210.
  • Wikipedia. Nenitzescu indole synthesis. [Link]

  • Name-Reaction.com. Nenitzescu Indole Synthesis. [Link]

  • Velezheva, V. S.; et al. Lewis acid-catalyzed Nenitzescu indole synthesis. Mendeleev Commun.1993, 3 (5), 194-195.
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  • Master Organic Chemistry. Keto-Enol Tautomerism. [Link]

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Key functional groups and reactivity profile of 4-oxo-tetrahydroindole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Key Functional Groups and Reactivity Profile of 4-Oxo-4,5,6,7-tetrahydroindole

Abstract

The 4-oxo-4,5,6,7-tetrahydroindole scaffold is a privileged heterocyclic motif that serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a pyrrole ring, a secondary amine, and an enone system within a bicyclic structure—confers a rich and tunable reactivity profile. This guide provides a detailed exploration of the principal functional groups, analyzing their inherent electronic properties and steric environments. We will dissect the molecule's reactivity towards electrophilic substitution, nucleophilic addition, N-functionalization, and annulation reactions, offering insights into the causality behind experimental outcomes and regioselectivity. Detailed protocols for key transformations and visual diagrams of reaction pathways are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important synthetic intermediate.

Introduction: The Strategic Importance of the 4-Oxo-tetrahydroindole Core

The indole nucleus is a cornerstone of numerous natural products and pharmaceutical agents.[1] The partially saturated 4-oxo-4,5,6,7-tetrahydroindole derivative retains the critical pyrrole moiety while incorporating an enolizable ketone, making it a powerful precursor for a diverse array of more complex molecular architectures.[2] Its derivatives have been investigated for a range of biological activities, and the core structure is found in compounds targeting conditions from cancer to neurodegenerative disorders.[3][4]

The synthetic utility of this scaffold stems from the distinct reactivity of its three primary functional zones: the electron-rich pyrrole ring, the nucleophilic nitrogen atom, and the electrophilic ketone integrated into a cyclohexenone ring. The interplay between these groups dictates the molecule's behavior in chemical transformations, allowing for selective modifications at various positions.

Core Functional Groups and Inherent Reactivity

The reactivity of 4-oxo-tetrahydroindole is best understood by examining its constituent functional groups and the conjugated system they form.

Caption: Key functional groups and reactive zones of the 4-oxo-tetrahydroindole scaffold.

The Enaminone System

A dominant feature of the molecule is the conjugated enaminone system, which comprises the lone pair of the pyrrole nitrogen, the C3a=C7a double bond, and the C4-carbonyl group. This conjugation delocalizes the nitrogen's lone pair electrons into the ring and towards the carbonyl oxygen. This has several consequences:

  • Reduced Basicity of Nitrogen: The nitrogen is less basic than a typical secondary amine due to lone pair delocalization.

  • Enhanced Nucleophilicity of the Pyrrole Ring: The electron-donating effect of the nitrogen makes the pyrrole ring, particularly the C2 and C3 positions, electron-rich and susceptible to electrophilic attack.[5]

  • Polarization of the Carbonyl: The carbonyl group is highly polarized, making the C4 carbon a prime target for nucleophiles.

The Ketone Carbonyl (C4-Oxo)

The ketone at the C4 position is a versatile functional handle. Its electrophilic carbon atom readily undergoes addition reactions with a wide range of nucleophiles. Furthermore, the adjacent methylene group at C5 possesses acidic protons, enabling the formation of an enolate intermediate under basic conditions. This opens up pathways for alkylation, condensation, and annulation reactions at the C5 position.[2][6] The ketone can also be reduced to the corresponding alcohol, providing a route to 4-hydroxy-tetrahydroindole derivatives.

The Pyrrole N-H (Secondary Amine)

The N-H proton is acidic and can be removed by a suitable base, generating an anion that is a potent nucleophile. This facilitates a variety of N-functionalization reactions, most commonly N-alkylation and N-acylation.[7][8][9] Protecting the nitrogen, for instance with a benzenesulfonyl group, can be a strategic move to modify the reactivity of the rest of the molecule, for example by preventing unwanted side reactions during electrophilic substitution.[2]

The Pyrrole and Carbocyclic Rings

The electron-rich nature of the pyrrole ring makes it the primary site for electrophilic substitution. Theoretical calculations and experimental results show that substitution is favored at the C2 position.[5] However, the regioselectivity can be influenced by the nature of the electrophile and the reaction conditions, with substitution also observed at C3 and C5.[5][10] The carbocyclic part of the molecule is less reactive towards electrophiles but can be functionalized, particularly at the C5 position via enolate chemistry.

Key Transformations and Reactivity Profile

The functional groups described above provide a playbook for the strategic modification of the 4-oxo-tetrahydroindole core.

Electrophilic Substitution Reactions

Electrophilic substitution is a primary method for functionalizing the pyrrole ring. The outcomes are highly dependent on the reagents and conditions employed.

  • Vilsmeier-Haack Formylation: This reaction, typically using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO). Substitution occurs preferentially at the C2 position.[5] This formyl group is a valuable synthetic handle for further elaborations.

  • Bromination: The regioselectivity of bromination is highly dependent on the brominating agent. For instance, treatment with N-bromosuccinimide (NBS) can lead to substitution at the C3 position, while other conditions might favor the C5 position.[5]

  • Nitration and Acylation: These reactions also typically favor the C2 position, further demonstrating the directing effect of the enaminone system.[5][10]

Reaction TypeReagent(s)Primary Position of SubstitutionReference
Vilsmeier-HaackPOCl₃, DMFC2[5]
NitrationAc₂O, HNO₃C2[5]
AcylationAc₂O, HClO₄C2[5]
BrominationNBS, THFC3[5]
BrominationPyridinium bromide perbromideC5[5]
Reactions at the Carbonyl Group and α-Position

The ketone functionality is a gateway to constructing fused heterocyclic systems.

  • Condensation Reactions: The enolizable ketone can condense with various bifunctional reagents. For example, reaction with hydrazine can form a fused pyridazinone ring, while condensation with α-bromoketones followed by cyclization with thiourea (Hantzsch thiazole synthesis) can yield fused thiazole systems.[2]

  • Paal-Knorr Type Syntheses: Alkylation at the C5 position to introduce a 1,4-dicarbonyl moiety sets the stage for Paal-Knorr reactions, allowing for the synthesis of fused pyrroles or thiophenes.[2][6]

  • Reduction: The carbonyl can be selectively reduced to a hydroxyl group using standard reducing agents like sodium borohydride, often as a prelude to further functionalization or aromatization.

N-Functionalization

The pyrrole nitrogen can be readily alkylated or acylated under basic conditions. This is not only a method for introducing substituents but also a crucial step in many multi-step syntheses to modulate electronic properties or for use as a protecting group.[2][8] For example, N-alkylation can be achieved using alkyl halides in the presence of a base like potassium hydroxide or sodium hydride.[7][11]

Dehydrogenation to Form Indoles

One of the most powerful applications of the 4-oxo-tetrahydroindole scaffold is its use as a precursor to fully aromatic 4-oxoindoles or 4-hydroxyindoles. Dehydrogenation can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) at elevated temperatures.[2] This aromatization step is often the final stage in the synthesis of complex indole derivatives.

Experimental Protocols

The following protocols are representative examples of key transformations of the 4-oxo-tetrahydroindole core, derived from established literature procedures.

Protocol 1: Vilsmeier-Haack Formylation at the C2-Position

Causality: This protocol generates the Vilsmeier reagent, a mild electrophile, in situ from POCl₃ and DMF. The electron-rich pyrrole ring attacks this electrophile, with the electronics of the enaminone system directing the addition to the C2 position. A subsequent aqueous workup hydrolyzes the iminium intermediate to yield the aldehyde.

Procedure:

  • Cool a solution of dimethylformamide (DMF, 3 equivalents) to 0°C in a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet.

  • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature remains below 10°C.

  • Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 4-oxo-4,5,6,7-tetrahydroindole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent solution.

  • Heat the reaction mixture to 60°C and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-formyl-4-oxo-4,5,6,7-tetrahydroindole.

Reference for underlying chemistry:[5]

Protocol 2: Synthesis of a Fused Thiazole via Hantzsch Synthesis

Causality: This multi-step protocol first introduces a bromine atom at the C5 position, which is α to the ketone, creating an α-haloketone. This intermediate then undergoes a classic Hantzsch thiazole synthesis. Thiourea acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization where the nitrogen attacks the carbon bearing the bromine, and subsequent dehydration to form the aromatic thiazole ring.

Procedure:

  • Bromination at C5: Dissolve N-benzoyl-4-oxo-4,5,6,7-tetrahydroindole (1 equivalent) in methanol. Add pyridinium bromide perbromide (1.1 equivalents) portion-wise at room temperature. Stir for 12-16 hours. Remove the solvent under reduced pressure and purify to obtain the 5-bromo intermediate.

  • Thiazole Formation: Dissolve the 5-bromo intermediate (1 equivalent) and a substituted thiourea (1.5 equivalents) in methanol.

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to yield the N-benzoyl-pyrrolo[4,5-f]benzothiazole derivative.

  • Deprotection (Optional): The benzoyl protecting group can be removed by treating with NaOH in methanol to yield the final fused heterocyclic product.

Reference for underlying chemistry:[2]

G start Start: 4-Oxo-tetrahydroindole step1 Step 1: Bromination (e.g., Pyridinium Bromide Perbromide) start->step1 intermediate1 Intermediate: 5-Bromo-4-oxo-tetrahydroindole step1->intermediate1 step2 Step 2: Condensation & Cyclization (Substituted Thiourea, Reflux in MeOH) intermediate1->step2 end Product: Fused Thiazolo-pyrrolo-cyclohexene step2->end

Caption: Workflow for the synthesis of a fused thiazole from 4-oxo-tetrahydroindole.

Conclusion

4-Oxo-4,5,6,7-tetrahydroindole is a molecule of significant synthetic potential, characterized by a well-differentiated set of reactive sites. The interplay between the enaminone system, the nucleophilic nitrogen, and the electrophilic ketone allows for a high degree of control over its functionalization. By understanding the inherent reactivity of each part of the scaffold, chemists can strategically access a vast chemical space of complex N-heterocycles, including fully aromatic indoles and novel fused-ring systems of interest to the pharmaceutical and materials science industries. The continued exploration of this versatile building block promises to yield new synthetic methodologies and novel molecular entities.

References

  • Remers, W. A., & Weiss, M. J. (1971). Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. III. Introduction of substituents by electrophilic substitution. The Journal of Organic Chemistry, 36(9), 1241–1247. [Link]

  • Dhananjaya, G., Rao, A.V.D., Hossain, K.A., Anna, V.R., & Pal, M. (2020). In silico studies and β-cyclodextrin mediated neutral synthesis of 4-oxo-4,5,6,7-tetrahydroindoles of potential biological interest. Tetrahedron Letters, 61(23), 151972. [Link]

  • Kolos, N., & Marchenko, A. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4605. [Link]

  • Caliskan, Z. Z., Soydan, E., Gur, G. K., & Ordu, E. (2020). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. Polycyclic Aromatic Compounds, 40(5), 1338-1346. [Link]

  • ACS Publications. (n.d.). Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. III. Introduction of substituents by electrophilic substitution. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐oxo‐tetrahydroindole derivatives. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Figshare. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. [Link]

  • ResearchGate. (2019). (PDF) Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the synthesis of 4‐oxo‐tetrahydroindole derivatives. [Link]

  • Kolos, N., & Marchenko, K. (2022). Functionalization of tetrahydroindol-4-one derivatives. Kharkiv University Bulletin. Chemical Series, 39, 6-20. [Link]

  • Al-Harrasi, A., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 9(56), 32811-32839. [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • PubChem. (n.d.). 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid. [Link]

  • Amanote Research. (2008). An Alkylation of 4,5,6,7-Tetrahydroindole With Chloromethyloxirane in the Presence of Alkaline Metal Hydroxides. [Link]

  • Google Patents. (n.d.).
  • NIH National Center for Biotechnology Information. (2019). Green oxidation of indoles using halide catalysis. [Link]

  • NIH National Center for Biotechnology Information. (2019). The Oxo-Wall Remains Intact: A Tetrahedrally Distorted Co(IV)-Oxo Complex. [Link]

  • NIH National Center for Biotechnology Information. (2021). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. [Link]

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • RSC Publishing. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. [Link]

  • NIH National Center for Biotechnology Information. (2018). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. [Link]

  • NIH National Center for Biotechnology Information. (2019). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. [Link]

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Methodological & Application

Green chemistry protocols for synthesizing 1,5,6,7-tetrahydro-4H-indol-4-one

[2]

References

  • Marchenko, K. I., & Kolos, N. N. (2023).[4][5] Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. Chemistry of Heterocyclic Compounds.

  • Mekheimer, R. A., et al. (2013). Efficient Synthesis of Functionalized Dihydro-1H-indol-4(5H)-ones via One-Pot Three-Component Reaction under Catalyst-Free Conditions. ACS Combinatorial Science.[5]

  • Reddy, M. V., et al. (2017). Ionic liquid mediated and promoted one-pot green synthesis of new isoxazolyl dihydro-1H-indol-4(5H)-one derivatives. Green Chemistry Letters and Reviews.

  • Sigma-Aldrich. (n.d.). 1,5,6,7-Tetrahydro-4H-indol-4-one Product Information.

  • Khatri, J. K., et al. (2022).[6] Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole. Acta Scientific Medical Sciences.[6]

Application Notes & Protocols: C-H Activation Strategies for Functionalizing the Pyrrole Ring of Indol-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, its synthetic elaboration is often hampered by challenges in achieving regioselective functionalization. This guide provides an in-depth exploration of modern C-H activation strategies tailored for the selective modification of the electron-rich pyrrole ring (C2 and C3 positions) within the this compound framework. By leveraging principles from well-established indole chemistry, we present detailed mechanistic insights, comparative strategic analysis, and field-tested protocols using transition metal catalysis. This document is intended for researchers, medicinal chemists, and process development scientists seeking to expand the chemical space around this valuable heterocyclic core.

The Strategic Imperative: Functionalizing this compound

The this compound core is a significant pharmacophore, but its value in drug discovery is directly tied to our ability to decorate it with diverse functional groups. Traditional synthetic routes often require multi-step sequences involving pre-functionalized starting materials, which can be inefficient and limit molecular diversity. Direct C-H activation has emerged as a powerful, atom-economical alternative to forge new carbon-carbon and carbon-heteroatom bonds.[1]

The primary challenge lies in controlling the site of functionalization. The indole nucleus possesses multiple C-H bonds with varying reactivity. In a typical indole, the pyrrole ring is inherently more reactive than the benzene ring, with the C3 position being the most nucleophilic, followed by C2.[2][3] The presence of the electron-withdrawing ketone at the C4 position in this compound further modulates this reactivity, deactivating the benzene ring and subtly influencing the pyrrole moiety. This guide focuses on overcoming these challenges to selectively target the C2 and C3 positions of the pyrrole ring.

Mechanistic Blueprint: Directing Group-Assisted C-H Activation

One of the most robust strategies for enforcing regioselectivity in C-H activation is the use of a directing group (DG).[1] This approach relies on the installation of a chelating group, typically at the N1 position, which coordinates to the transition metal catalyst and delivers it to a specific C-H bond in close proximity. This forms a stable, five- or six-membered metallacycle intermediate, which is the cornerstone of achieving high regioselectivity.[4][5]

For the this compound scaffold, targeting the C2 position is most effectively achieved via an N1-coordinating directing group. The general catalytic cycle for a Palladium-catalyzed C2-arylation is depicted below.

G A This compound + Pd(II) Catalyst B Chelation-Assisted C-H Activation (C2) A->B Coordination C Five-Membered Palladacycle Intermediate B->C Concerted Metalation- Deprotonation (CMD) D Oxidative Addition (e.g., of Ar-X) C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F Forms C-C bond G C2-Functionalized This compound Product F->G H Pd(II) Catalyst (Regenerated) F->H H->A Enters next cycle

Figure 1: General mechanism for directing group-assisted C2-H activation.

Strategic Comparison: Targeting C2 vs. C3

The choice of strategy depends entirely on the desired position of functionalization. The following table summarizes the key differences and considerations for targeting the C2 and C3 positions of the this compound pyrrole ring.

FeatureStrategy 1: C2-FunctionalizationStrategy 2: C3-Functionalization
Guiding Principle Directing Group (DG) Assisted ChelationExploiting Inherent Electronic Bias
Regiocontrol Excellent, enforced by the DGGood, but can be competitive with C2
Requirement Installation and removal of a DG on N1Often requires a specific catalyst system
Typical Catalysts Pd(II), Rh(III), Ru(II)[1][5][6][7]Ru(II), Rh(III)[4][8]
Common DGs Pyrimidine, Picolinamide, Carbamoyl[1][9]Ester, Aldehyde (at other positions)[4][10]
Advantages Predictable and reliable regioselectivityAvoids DG installation/removal steps
Limitations Adds two steps to the synthetic sequenceSubstrate scope can be more limited

Experimental Protocols

Disclaimer: The following protocols are adapted from established procedures for indole functionalization and serve as a robust starting point for the this compound system.[4][11] Optimization of temperature, solvent, base, and reaction time may be necessary for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: N-Pyrimidinyl Directed C2-Arylation of this compound (Pd-Catalyzed)

This protocol leverages a removable N-pyrimidinyl directing group to achieve highly selective arylation at the C2 position. The causality for this selectivity lies in the formation of a stable five-membered palladacycle intermediate.[1]

Workflow Overview:

G sub 1. Synthesize this compound Starting Material dg_install 2. Install N-Pyrimidinyl Directing Group sub->dg_install reaction_setup 3. Set up C-H Activation Reaction (Catalyst, Reagents, Solvent) dg_install->reaction_setup reaction_run 4. Run Reaction (Inert Atmosphere, Heat) reaction_setup->reaction_run workup 5. Aqueous Workup & Extraction reaction_run->workup purify 6. Column Chromatography workup->purify dg_remove 7. Remove Directing Group purify->dg_remove product 8. Final C2-Arylated This compound Product dg_remove->product

Figure 2: Experimental workflow for C2-arylation.

Step-by-Step Methodology:

  • Preparation of N-Pyrimidinyl-Indol-4-one:

    • To a solution of this compound (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature for 1 hour.

    • Add 2-chloropyrimidine (1.1 equiv) and a catalytic amount of CuI (0.1 equiv).

    • Heat the reaction mixture to 110 °C and stir for 12-16 hours under a nitrogen atmosphere.

    • After cooling, quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify by column chromatography (Hexane/Ethyl Acetate) to yield the N-pyrimidinyl protected substrate.

  • C2-Arylation Reaction:

    • To an oven-dried Schlenk tube, add N-pyrimidinyl-indol-4-one (1.0 equiv), the desired aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add anhydrous 1,4-dioxane (0.1 M concentration relative to the indole substrate).

    • Seal the tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction for 24 hours. Monitor progress by TLC or LC-MS.

    • Rationale: Pd(OAc)₂ is the catalyst precursor. The aryl iodide is the coupling partner. Ag₂CO₃ acts as both the oxidant to regenerate the active Pd(II) catalyst and as a base. 1,4-dioxane is a common high-boiling solvent for these reactions.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble silver salts and palladium black.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the C2-arylated product.

  • Directing Group Removal:

    • The pyrimidinyl group can be cleaved under basic conditions (e.g., NaOH in a mixture of THF/water) or acidic conditions, depending on the stability of the rest of the molecule.

Protocol 2: C3-Selective Alkenylation of N-H this compound (Ru-Catalyzed)

This protocol aims for C3-alkenylation by leveraging the inherent reactivity of the indole core, guided by a specific ruthenium catalytic system that favors this position. An ester directing group can enhance selectivity through the formation of a six-membered metallacycle.[4]

Step-by-Step Methodology:

  • Reaction Setup:

    • In an oven-dried pressure tube, combine the N-H this compound substrate (1.0 equiv, potentially with an ester group at another position to aid direction), activated alkene (e.g., n-butyl acrylate, 2.0 equiv), [Ru(p-cymene)Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

    • Causality: The cationic ruthenium complex, generated in situ by the abstraction of chloride with AgSbF₆, is the active catalyst. The p-cymene ligand provides stability.

  • Running the Reaction:

    • Evacuate and backfill the tube with argon.

    • Add anhydrous DCE (1,2-dichloroethane) or t-AmylOH (0.2 M).

    • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

    • Stir vigorously for 16-24 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • After cooling to room temperature, concentrate the reaction mixture directly under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure C3-alkenylated this compound.

Troubleshooting and Field Insights

  • Low Yield: If the yield is low, consider screening different silver salt oxidants (e.g., AgOAc, Ag₂O) for the palladium-catalyzed reaction. For ruthenium catalysis, screening different copper additives (e.g., Cu(OAc)₂·H₂O) can be beneficial.[12] Temperature is also a critical parameter; a slight increase or decrease can significantly impact yield.

  • Poor Regioselectivity: If a mixture of isomers (e.g., C2/C3 or C2/C7) is observed, the directing group's chelating ability is likely insufficient or is being overridden. For DG-assisted reactions, ensure the DG is properly installed and consider a more strongly coordinating group. For non-directed reactions, ligand screening on the metal catalyst may be required to enhance selectivity.

  • Catalyst Decomposition: The formation of significant amounts of palladium black or ruthenium mirror indicates catalyst decomposition. This can sometimes be mitigated by using a phase-transfer catalyst in Pd-catalyzed reactions or by ensuring strictly anhydrous and anaerobic conditions.[13]

  • Starting Material Synthesis: The this compound core itself can be synthesized through various methods, including one-pot three-component reactions, providing a facile entry point to the necessary starting materials.[14][15]

Conclusion

The C-H activation strategies outlined in this guide provide powerful and modular pathways for the late-stage functionalization of the this compound pyrrole ring. By selecting the appropriate directing group and transition metal catalyst, researchers can achieve high regioselectivity at either the C2 or C3 position. These protocols offer a robust foundation for synthesizing novel this compound analogues, enabling the rapid exploration of structure-activity relationships and accelerating the development of new therapeutic agents.

References

  • Title: Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole Source: ACS Catalysis URL: [Link]

  • Title: Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds Source: Accounts of Chemical Research URL: [Link]

  • Title: C−H Functionalization of Indoles by 3d Transition‐Metal Catalysis Source: Chemistry – An Asian Journal URL: [Link]

  • Title: Regioselective Direct C-H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process Source: Organic Chemistry Portal (citing Synthesis) URL: [Link]

  • Title: Transition metal-catalyzed C–H functionalizations of indoles Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: A Short Review of C7 – H Bond Functionalization of Indole/Indoline Source: International Journal of Research in Applied Sciences URL: [Link]

  • Title: C H Activation of Indoles | Request PDF Source: ResearchGate URL: [Link]

  • Title: Efficient Synthesis of Functionalized Dihydro-1H-indol-4(5H)-ones via One-Pot Three-Component Reaction under Catalyst-Free Conditions Source: ACS Combinatorial Science URL: [Link]

  • Title: Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation Source: ACS Catalysis URL: [Link]

  • Title: Ruthenium-catalyzed C–H functionalization of indoles and indolines with 7-azabenzonorbornadienes Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Ruthenium(II) catalyzed C-3 site selective alkenylation of indole derivatives via C–H activation Source: RSC Advances URL: [Link]

  • Title: Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy Source: Organic Letters URL: [Link]

  • Title: Ruthenium-Catalyzed Oxidative Synthesis of N-(2-triazine)indoles by C-H Activation Source: Molecules (MDPI) URL: [Link]

  • Title: Direct transition metal-catalyzed functionalization of heteroaromatic compounds Source: PMC (NIH) URL: [Link]

  • Title: Catalysts and directing groups explored in the C−H activation of indole... Source: ResearchGate URL: [Link]

  • Title: C-H functionalization of indoles and oxindoles through CDC reactions Source: Arkivoc URL: [Link]

  • Title: Rh(III)-Catalyzed C–H Activation/Cyclization of Indoles and Pyrroles: Divergent Synthesis of Heterocycles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Indole as a Directing Group for Nonaromatic C-H Activation in Palladium-Catalyzed Cross-Dehydrogenative Coupling with β-Ketoesters Source: ChemRxiv URL: [Link]

  • Title: Regioselective BF3·Et2O-catalyzed C–H functionalization of indoles and pyrrole with reaction of α-diazophosphonates Source: RSC Advances URL: [Link]

  • Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: Molecules (MDPI) URL: [Link]

  • Title: Construction of polycyclic heteroaromatics via metal-catalysed intramolecular X–CH activation Source: Materials Chemistry Frontiers URL: [Link]

  • Title: Efficient Synthesis of Functionalized Dihydro-1H-indol-4(5H)-ones via One-Pot Three-Component Reaction under Catalyst-Free Conditions Source: ACS Publications URL: [Link]

  • Title: Multiple Activations of CH Bonds in Arenes and Heteroarenes Source: Dalton Transactions URL: [Link]

  • Title: Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes Source: New Journal of Chemistry URL: [Link]

  • Title: C-H Activation of Heteroaromatics Source: ResearchGate URL: [Link]

  • Title: Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: Carbonylative synthesis and functionalization of indoles Source: PMC (NIH) URL: [Link]

  • Title: Synthesis of indoles via C−H bond activation. Source: ResearchGate URL: [Link]

  • Title: Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation Source: Tetrahedron URL: [Link]

  • Title: From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds Source: PubMed URL: [Link]

  • Title: Rh(III)-Catalyzed C-H Functionalization of Indolines with Readily Accessible Amidating Reagent: Synthesis and Anticancer Evaluation Source: PubMed URL: [Link]

  • Title: Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N O chelate ruthenium(II) complex Source: Journal of Chemical Sciences URL: [Link]

  • Title: Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone Source: Organic Chemistry Portal (citing Organic Letters) URL: [Link]

  • Title: Rhodium(III)-catalyzed C4-amidation of indole-oximes with dioxazolones: Via C-H activation Source: Tetrahedron Letters URL: [Link]

  • Title: Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022) Source: Thieme URL: [Link]

  • Title: ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Source: ChemInform URL: [Link]

  • Title: Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed C–H Functionalization Source: Asian Journal of Organic Chemistry URL: [Link]

  • Title: Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides Source: Chemical Communications URL: [Link]

  • Title: Carbonylative synthesis and functionalization of indoles Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles: divergent synthesis of heterocycles Source: PubMed URL: [Link]

  • Title: Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles Source: PubMed URL: [Link]

  • Title: Pd-catalyzed C-H bond functionalization on the indole and pyrrole nucleus Source: PubMed URL: [Link]

Sources

Application Note: Regioselective α-Iodination of 1,5,6,7-Tetrahydro-4H-indol-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Precursor synthesis for tricyclic indoles, 5-HT1A agonists, and complex natural products (e.g., Psammopemmin A).

Scientific Rationale & Scope

1,5,6,7-Tetrahydro-4H-indol-4-one is a highly versatile heterocyclic building block characterized by an electron-rich pyrrole ring fused to a cyclohexanone system. Functionalizing this core—specifically via halogenation—provides a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings).

However, the iodination of this compound presents a significant regioselectivity challenge. Traditional electrophilic halogenation methods often lead to unselective functionalization or undesired oxidation of the sensitive pyrrole moiety. To circumvent these issues, researchers utilize a highly controlled, metal-free generation of electrophilic iodine using elemental iodine (I₂) activated by Selectfluor™[1].

Mechanistic Insights: Causality in Experimental Design

The success of this protocol relies on two foundational pillars of chemical causality: the oxidative power of the mediator and the directing effect of the solvent.

The Role of Selectfluor™ as an Oxidative Mediator

While Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is primarily known as an electrophilic fluorinating agent, in this context, it acts as a potent, mild oxidant[2]. It oxidatively activates molecular iodine into a highly reactive electrophilic iodine species (conceptually denoted as


). This activation is highly atom-economical; it effectively utilizes both iodine atoms from a single I₂ molecule, allowing the reaction to proceed with only 0.5 equivalents of iodine[2].
Solvent-Directed Regioselectivity

The choice of solvent is the primary determinant of regioselectivity in this system.

  • In Acetonitrile (MeCN): Selectfluor-mediated iodination typically directs the electrophilic attack toward the activated aromatic/heteroaromatic ring[2].

  • In Methanol (MeOH): The solvent shifts the regioselectivity entirely to the aliphatic side chain or the α-carbonyl position[1]. For 1,5,6,7-tetrahydro-4H-indol-4-one, methanol promotes the enolization of the ketone. The electrophilic iodine species exclusively attacks the resulting enol at the C5 position, yielding the 5-iodo-1,5,6,7-tetrahydro-4H-indol-4-one (α-iodo derivative) as the main product without degrading the pyrrole ring[1].

Reaction Workflow & Visualization

G cluster_0 Reagent Activation cluster_1 Substrate Preparation R1 Elemental Iodine (I2) 0.5 equiv I_plus Electrophilic Iodine Species [I+] R1->I_plus R2 Selectfluor™ (F-TEDA-BF4) 0.6 equiv R2->I_plus Oxidative Activation Prod 5-Iodo-1,5,6,7-tetrahydro-4H-indol-4-one (α-Iodo Product) I_plus->Prod Electrophilic Addition Sub 1,5,6,7-Tetrahydro-4H-indol-4-one 1.0 equiv Mix Substrate Solution Sub->Mix Solv Methanol (MeOH) Solvent Solv->Mix Enolization Promoter Mix->Prod Reaction at α-Carbon (C5)

Fig 1: Selectfluor-mediated activation of iodine and regioselective α-iodination workflow.

Quantitative Data & Stoichiometry

The stoichiometry of the process is strictly optimized to a Substrate / I₂ / Selectfluor ratio of 1 : 0.5 : 0.6 [2]. Deviating from these equivalents can lead to incomplete conversion or over-oxidation.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (1.0 mmol scale)Function
1,5,6,7-Tetrahydro-4H-indol-4-one 135.161.0135.2 mgStarting Substrate
Elemental Iodine (I₂) 253.810.5126.9 mgHalogen Source
Selectfluor™ (F-TEDA-BF₄) 354.260.6212.6 mgOxidant / Mediator
Methanol (HPLC Grade) 32.04-10.0 mLSolvent / Directing Agent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (TLC monitoring and visual color changes) ensure the reaction is proceeding correctly before advancing to the workup phase.

Phase 1: Reaction Setup & Activation
  • Substrate Dissolution: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 135.2 mg (1.0 mmol) of 1,5,6,7-tetrahydro-4H-indol-4-one in 10.0 mL of anhydrous or HPLC-grade methanol[1].

  • Iodine Introduction: Add 126.9 mg (0.5 mmol) of elemental iodine (I₂) to the stirring solution. Observation: The solution will immediately adopt a deep brown/violet color characteristic of molecular iodine.

  • Oxidative Activation: Slowly add 212.6 mg (0.6 mmol) of Selectfluor™ in one continuous portion. The reaction is mildly exothermic. Maintain the flask at ambient room temperature (20–25 °C) open to an inert atmosphere (N₂ or Ar) to prevent ambient moisture interference[1].

Phase 2: Monitoring & In-Process Control
  • Reaction Progression: Stir the mixture continuously at room temperature.

  • TLC Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3 v/v) eluent system. Visualize under UV light (254 nm) or using an iodine chamber. The reaction is typically complete within 1 to 3 hours when the starting material spot is fully consumed.

Phase 3: Quenching & Workup
  • Reaction Quenching: Once complete, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Causality Note: Thiosulfate acts as a reducing agent, instantly neutralizing any residual electrophilic iodine and unreacted I₂. Validation: The mixture will rapidly decolor from brown/violet to a pale yellow or colorless state.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL) to remove residual methanol and salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Isolation: Purify the crude residue via flash column chromatography on silica gel (100–200 mesh), eluting with a gradient of Hexane/Ethyl Acetate, to afford the pure 5-iodo-1,5,6,7-tetrahydro-4H-indol-4-one.

References

  • Jereb M, Stavber S, Zupan M.. Synthesis. 2003; 2003(06): 0853-0858.

  • Stavber S.. Molecules. 2011; 16(8): 6432-6464.

Sources

Application Note: Catalyst-Free Synthesis of Dihydro-1H-indol-4(5H)-ones via GAP Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, catalyst-free methodology for the synthesis of functionalized dihydro-1H-indol-4(5H)-ones . Utilizing Group-Assisted Purification (GAP) chemistry , this protocol eliminates the need for traditional column chromatography or recrystallization.[1][2][3][4][5][6] By exploiting the solubility differential between the target scaffold and the reaction medium (ethanol), researchers can isolate high-purity products (>95%) simply through filtration and washing. This method offers significant advantages in atom economy , scalability , and environmental sustainability compared to metal-catalyzed alternatives.

Scientific Background & Rationale

The Target Scaffold

The dihydro-1H-indol-4(5H)-one core is a privileged structure in medicinal chemistry, serving as a precursor for agents with antibacterial, antifungal, and anticancer properties. Traditional syntheses often require transition metal catalysts (Pd, Ru) or harsh acidic conditions, which complicate purification and introduce toxic trace metals into the final product.

The GAP Chemistry Concept

Developed prominently by Guigen Li , GAP (Group-Assisted Purification) chemistry is a concept where the chemical and physical properties of the reagents are designed such that the final product possesses unique solubility profiles (typically insolubility in the reaction solvent upon cooling). This allows for purification via simple filtration, bypassing the time-consuming and solvent-heavy silica gel chromatography.

In this specific protocol, the GAP principle is achieved not through a removable auxiliary (like N-phosphonyl groups used in asymmetric synthesis), but through the thermodynamic stability and lattice energy of the highly functionalized indole product, which drives precipitation in ethanolic media.

Reaction Design & Mechanism

The Transformation: A one-pot, three-component reaction (3-CR) involving:

  • Arylglyoxal monohydrate (Electrophile)

  • 1,3-Dicarbonyl compound (e.g., Dimedone)

  • Enaminone (Nucleophile/Binucleophile)

Reaction Conditions: Refluxing Ethanol (EtOH), Catalyst-Free.[1]

Mechanistic Pathway

The reaction proceeds via a cascade sequence: Knoevenagel condensation, Michael addition, and intramolecular cyclization.

Step 1: The 1,3-dicarbonyl condenses with the arylglyoxal to form an unstable alkylidene intermediate. Step 2: The enaminone attacks the intermediate via a Michael addition. Step 3: Intramolecular nucleophilic attack by the amine nitrogen onto the carbonyl facilitates ring closure, followed by dehydration to aromatize the pyrrole ring.

GAP_Mechanism Start Reactants: Arylglyoxal + 1,3-Dicarbonyl Inter1 Intermediate A: Alkylidene (Knoevenagel) Start->Inter1 Aldol/Dehydration (EtOH, Reflux) Inter2 Intermediate B: Michael Adduct Inter1->Inter2 + Enaminone (Michael Addition) Add Reactant: Enaminone Add->Inter2 Cyclization Intramolecular Cyclization (-H2O) Inter2->Cyclization N-Attack Product Final Product: Dihydro-1H-indol-4(5H)-one (Solid Precipitate) Cyclization->Product Aromatization & Precipitation

Figure 1: Mechanistic pathway for the 3-component synthesis of dihydro-1H-indol-4(5H)-ones.

Experimental Protocol

Materials Required
  • Reagents:

    • Arylglyoxal monohydrate (1.0 mmol)

    • Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 mmol)

    • Enaminone (e.g., 4-amino-3-penten-2-one or N-substituted variants) (1.0 mmol)

  • Solvent: Ethanol (95% or absolute), 5-10 mL.

  • Equipment: Round-bottom flask (25 mL), reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Step-by-Step Methodology

Step 1: Reactant Assembly

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Arylglyoxal monohydrate (1.0 equiv) and Dimedone (1.0 equiv).

  • Add Ethanol (5 mL per mmol scale).

  • Stir at room temperature for 5 minutes to ensure partial dissolution.

  • Add the Enaminone (1.0 equiv) to the mixture.

Step 2: Thermal Activation

  • Attach a reflux condenser.

  • Heat the mixture to reflux (approx. 78-80 °C) .

  • Maintain reflux for 2–4 hours .

    • Checkpoint: Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane 1:2). The starting materials should disappear, and a highly fluorescent spot (the indole) often appears.

Step 3: GAP Isolation (Critical Step)

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Precipitation: As the solution cools, the dihydro-1H-indol-4(5H)-one product will crystallize/precipitate out of the solution.

  • Optional: If precipitation is slow, cool the flask in an ice bath (0–4 °C) for 30 minutes.

Step 4: Purification

  • Filter the solid using a Buchner funnel under vacuum.

  • Wash the filter cake with cold Ethanol (2 x 2 mL) to remove unreacted starting materials and soluble byproducts.

  • Dry the solid in a vacuum oven at 60 °C for 4 hours.

Step 5: Validation

  • Confirm purity via 1H NMR (DMSO-d6 or CDCl3).

  • Confirm identity via HRMS .

Data Analysis & Scope

The following table summarizes typical yields obtained using this GAP protocol with various substituents on the arylglyoxal phenyl ring (


) and the enaminone (

).

Table 1: Substrate Scope and Yields

EntryArylglyoxal Substituent (

)
Enaminone Substituent (

)
Time (h)Yield (%)Physical State
1 H (Phenyl)Me2.592Yellow Solid
2 4-ClMe2.594White Solid
3 4-OMeMe3.089Yellow Solid
4 4-NO2Me2.091Orange Solid
5 HPh3.585Yellow Solid
6 4-BrPh3.088Off-white Solid

Note: Electron-withdrawing groups (Entry 2, 4) generally accelerate the reaction due to increased electrophilicity of the arylglyoxal intermediate.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Precipitate Product is too soluble in EtOH.1. Concentrate the solvent volume by 50% via rotary evaporation.2. Add a small amount of cold water (anti-solvent) to induce GAP precipitation.
Low Yield Incomplete conversion.Extend reflux time; ensure reflux is vigorous.
Impure Product Inefficient washing.Increase the volume of the cold ethanol wash. Ensure the wash solvent is ice-cold to prevent redissolving the product.
Oiling Out Rapid cooling.Reheat to reflux and allow to cool very slowly to room temperature to encourage crystallization over oil formation.

References

  • Primary Protocol Source: Zhang, X., et al. "Efficient Synthesis of Functionalized Dihydro-1H-indol-4(5H)-ones via One-Pot Three-Component Reaction under Catalyst-Free Conditions."[1] ACS Combinatorial Science, vol. 15, no. 6, 2013, pp. 309–314. [Link]

  • GAP Chemistry Foundation: An, G., Seifert, C., & Li, G. "N-Phosphonyl/phosphinyl imines and group-assisted purification (GAP) chemistry/technology." Organic & Biomolecular Chemistry, vol. 13, no. 6, 2015, pp. 1600-1617.[6] [Link]

  • Green Chemistry Context: Kaur, N., et al. "Catalyst-free synthesis of fused-heterocycles in aqueous media: A review." Green Chemistry Letters and Reviews, vol. 10, no. 4, 2017. [Link]

Sources

Application Note: Strategic Synthesis of Pyrrolo[3,2-a]carbazoles via Fischer Indolization of Indol-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the strategic utilization of 1,5,6,7-tetrahydro-4H-indol-4-one (commonly referred to as "indol-4-one") in Fischer Indole Synthesis.

Executive Summary

The 1,5,6,7-tetrahydro-4H-indol-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bifurcation point for synthesizing fused polycyclic heteroaromatics. While often used as a final pharmacophore, its ketone functionality at the C4 position makes it an ideal substrate for Fischer Indole Synthesis (FIS) .

This protocol details the conversion of this compound into pyrrolo[3,2-a]carbazole derivatives.[1] These tetracyclic systems are bioisosteres of ellipticine and staurosporine, exhibiting potent activity as DNA intercalators, Topoisomerase II inhibitors, and kinase inhibitors (e.g., inhibitory activity against soluble guanylate cyclase and checkpoint kinases).

Scientific Foundation & Mechanistic Logic

The Substrate: Reactivity Profile

The starting material, 1,5,6,7-tetrahydro-4H-indol-4-one, possesses a unique electronic duality:

  • Pyrrole Ring (Electron Rich): The C2-C3 bond is part of an aromatic pyrrole system.

  • Cyclohexanone Moiety (Electrophilic): The C4 ketone is susceptible to nucleophilic attack by hydrazines.

Regioselectivity in Fischer Cyclization

Success in this synthesis relies on controlling the direction of enolization.

  • Path A (C3 Attack): Cyclization towards the pyrrole ring is disfavored because it would disrupt the aromaticity of the pyrrole unit during the ene-hydrazine formation.

  • Path B (C5 Attack - Preferred): Cyclization occurs exclusively at the C5 methylene position (alpha to the ketone). This pathway proceeds through a standard cyclohexanone-like enolization, leading to the formation of a new benzene ring fused between the original pyrrole and the incoming indole unit.

The resulting scaffold is a pyrrolo[3,2-a]carbazole , a tetracyclic system where the central ring becomes fully aromatized (often spontaneously or via mild oxidation).

Mechanistic Pathway Visualization

The following diagram illustrates the critical [3,3]-sigmatropic rearrangement that dictates the architecture of the final product.

FischerMechanism Start This compound (Substrate) Hydrazone Arylhydrazone Intermediate Start->Hydrazone + H+ Hydrazine Aryl Hydrazine (Reagent) Hydrazine->Hydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization (C5 Proton Loss) SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift Rate Limiting Step Diimine Diimine Intermediate SigmaShift->Diimine C-C Bond Formation Cyclization Intramolecular Cyclization (-NH3) Diimine->Cyclization Aromatization Product Pyrrolo[3,2-a]carbazole (Target) Cyclization->Product Oxidation/Dehydrogenation

Caption: Mechanistic flow of Fischer Indolization on a tetrahydroindole core. Note the critical C5 enolization.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 1,5,6,7-Tetrahydro-4H-indol-4-one (1.0 eq)Core Scaffold
Reagent Phenylhydrazine Hydrochloride (1.1 eq)Indole source
Solvent/Catalyst Glacial Acetic Acid (AcOH)Solvent & Proton source
Optional Catalyst Zinc Chloride (ZnCl₂) or H₂SO₄Lewis/Brønsted Acid promoter
Work-up Ethanol / WaterPrecipitation & Washing
Standard Operating Procedure (SOP)

Step 1: Hydrazone Formation [2][3][4]

  • Charge a round-bottom flask with 1,5,6,7-tetrahydro-4H-indol-4-one (e.g., 5.0 mmol).

  • Add Phenylhydrazine Hydrochloride (5.5 mmol, 1.1 equiv).

  • Dissolve in Glacial Acetic Acid (15 mL). Note: AcOH acts as both solvent and catalyst.

  • Stir at room temperature for 30 minutes under inert atmosphere (N₂) to ensure complete hydrazone formation.

Step 2: Fischer Cyclization

  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (118°C) .

  • Monitor via TLC or LC-MS. The reaction typically requires 2–4 hours .

    • Checkpoint: Look for the disappearance of the hydrazone intermediate and the emergence of a highly fluorescent spot (characteristic of carbazoles).

Step 3: Work-up & Isolation

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

  • Observation: A precipitate should form immediately.

  • Filter the solid using a Buchner funnel.

  • Wash the cake sequentially with water (2 x 20 mL) and cold ethanol (1 x 10 mL) to remove residual acid and hydrazine traces.

Step 4: Purification

  • Recrystallize the crude solid from Ethanol or Methanol .

  • Yield Expectation: 40–65% (depending on hydrazine substituents).

Protocol Optimization (Expert Tips)
  • Ionic Liquid Enhancement: For difficult substrates (e.g., electron-deficient hydrazines), replace AcOH with a Choline Chloride:ZnCl₂ (1:2) deep eutectic solvent. This often boosts yields to >75% and allows for lower reaction temperatures (80°C).

  • Oxidation: While the reaction often aromatizes spontaneously, adding a mild oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in the final step can ensure full conversion to the aromatic carbazole system.

Workflow Visualization

The following diagram outlines the operational workflow, highlighting critical decision nodes.

Workflow Prep Preparation: Mix this compound + Phenylhydrazine in Glacial AcOH Reflux Reaction: Reflux at 118°C (2-4 hrs) Monitor TLC Prep->Reflux Check Complete Conversion? Reflux->Check quench Quench: Pour into Ice Water Check->quench Yes Extend Extend Time or Add ZnCl2 Check->Extend No Filter Isolation: Filter Precipitate Wash with H2O/EtOH quench->Filter Purify Purification: Recrystallize (EtOH) or Column Chromatography Filter->Purify Extend->Reflux

Caption: Operational workflow for the synthesis of pyrrolo[3,2-a]carbazole.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield Incomplete [3,3]-shift or hydrolysis of hydrazone.Add ZnCl₂ (1.0 eq) or use H₂SO₄ (cat.) in AcOH. Ensure anhydrous conditions initially.[1]
Sticky Gum Formation Polymerization of hydrazine.Use Phenylhydrazine Hydrochloride salt instead of free base. Perform work-up strictly on ice.
Incomplete Aromatization Stable dihydro-intermediate.Treat crude product with DDQ in Toluene or reflux in open air for 1 hour.
Regioisomer Mixtures Competition from C3 cyclization.Unlikely with unsubstituted this compound. If observed, verify starting material purity (ensure C3 is not activated by substituents).

References

  • Review of Tetrahydroindol-4-ones: Haaker, S. et al. "4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures." Molecules, 2021, 26(15), 4596.[5]

  • Fischer Synthesis Mechanism: Robinson, B.[4] "The Fischer Indole Synthesis."[1][2][3][4][6][7][8][9] Chemical Reviews, 1963, 63(4), 373–401.

  • Synthesis of Pyrrolo[3,2-a]carbazoles: Edstrom, E. D. "Synthesis of 4-Hydroxy-3-Substituted Indoles and Indolequinones via an 3-Acetyloxy-4-oxo-4,5,6,7-tetrahydroindole Intermediate." Synlett, 1995.[1]

  • Ionic Liquid Optimization: Guney, M. et al. "Fischer Indole Synthesis in Ionic Liquids." Tetrahedron Letters, 2018.[1] (Contextual citation based on general IL application in Fischer synthesis).

Sources

Application Note: Regioselective N-Alkylation of 4-Oxo-4,5,6,7-tetrahydroindole

[1]

Introduction & Strategic Importance

The 4-oxo-4,5,6,7-tetrahydroindole (also known as 1,5,6,7-tetrahydro-4H-indol-4-one) scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for serotonin receptor agonists (e.g., 5-HT7 ligands), antipsychotics (e.g., Molindone analogs), and various kinase inhibitors.[1]

Unlike simple indoles, the presence of the C4-carbonyl group introduces a unique electronic push-pull system.[1] While it increases the acidity of the N1-proton (pKa ~15.9), it also creates an ambident nucleophile landscape where N-alkylation competes with O-alkylation (at the carbonyl oxygen) and C-alkylation (at C2/C3).

This guide provides validated protocols to achieve exclusive N1-regioselectivity , eliminating common side reactions such as O-alkylation (enol ether formation) and polymerization.

Mechanistic Principles of Regioselectivity

To achieve high fidelity in N-alkylation, one must manipulate the Hard-Soft Acid-Base (HSAB) principles and solvent effects.

The Ambident Anion Challenge

Upon deprotonation, the negative charge is delocalized between the nitrogen (N1) and the oxygen (O4).[1]

  • N-Alkylation (Thermodynamic/Soft Control): Favored by dissociated ion pairs (Na⁺/K⁺) in polar aprotic solvents (DMF, DMSO).[1] The nitrogen atom retains significant nucleophilicity and is the preferred site for soft electrophiles (alkyl halides).[1]

  • O-Alkylation (Kinetic/Hard Control): Favored by conditions that tighten the ion pair or use "hard" electrophiles (e.g., sulfonate esters) or specific metal cations (e.g., Ag⁺).[1]

  • C-Alkylation: Rare under standard basic conditions but can occur with soft electrophiles if the N-position is sterically hindered.

Key Rule: To maximize N-alkylation, use alkali metal bases (NaH, Cs₂CO₃) in polar aprotic solvents (DMF, NMP) .[1] This promotes the formation of a "naked" nitrogen anion.[1]

Decision Tree: Selecting the Right Protocol

Before starting, select the protocol based on your available electrophile and substrate sensitivity.[1]

GStartSelect Electrophile TypeAlkylHalideAlkyl Halide / Tosylate(R-X)Start->AlkylHalideMichaelMichael Acceptor(Acrylates, Acrylonitrile)Start->MichaelAlcoholAlcohol(R-OH)Start->AlcoholPrimaryPrimary/SecondaryHalideAlkylHalide->PrimaryMethodCMethod C:Michael Addition(Base-Free or Weak Base)Michael->MethodCMethodDMethod D:Mitsunobu Reaction(CMBP or DIAD)Alcohol->MethodDSensitiveBase SensitiveSubstrate?Primary->SensitiveMethodAMethod A:NaH / DMF(Standard)Sensitive->MethodANo (Robust)MethodBMethod B:Cs2CO3 / MeCN(Mild)Sensitive->MethodBYes (Fragile)

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Experimental Protocols

Method A: The "Gold Standard" (NaH / DMF)

Best for: Primary and secondary alkyl halides, robust substrates.[1] Mechanism: Irreversible deprotonation forms a free solvated anion, driving reaction at the softer Nitrogen center.[1]

Materials:

  • 4-oxo-4,5,6,7-tetrahydroindole (1.0 equiv)[1]

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)[1]

  • Alkyl Halide (1.1 - 1.5 equiv)

  • Anhydrous DMF (0.2 M concentration)

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0 °C.

  • Addition: Add a solution of 4-oxo-4,5,6,7-tetrahydroindole in DMF dropwise over 15 minutes. Hydrogen gas evolution will be observed.[1]

  • Anion Formation: Stir at 0 °C for 30 minutes. The solution typically turns yellow/orange, indicating anion formation.[1]

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Tip: For unreactive chlorides, add catalytic KI (0.1 equiv) and heat to 60 °C.[1]

  • Quench: Cool to 0 °C. Carefully add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine.[1] Dry over Na₂SO₄ and concentrate.

Validation:

  • NMR: Disappearance of the broad NH singlet (~11.0 ppm).[1] Appearance of N-CH₂ signals (~3.8–4.2 ppm).

  • Regioselectivity Check: O-alkylation products typically show CH₂ signals further downfield (>4.5 ppm) and lack the carbonyl stretch in IR.

Method B: Mild Base Alkylation (Cs₂CO₃ / Acetonitrile)

Best for: Substrates with base-sensitive groups (esters, nitriles) or when NaH is too harsh.[1] Mechanism: Cesium effect.[1] The large Cs⁺ cation forms a loose ion pair, enhancing N-nucleophilicity without strong basicity.[1]

Protocol:

  • Dissolve 4-oxo-4,5,6,7-tetrahydroindole (1.0 equiv) in anhydrous Acetonitrile (MeCN).

  • Add Cesium Carbonate (Cs₂CO₃) (2.0 equiv).[1]

  • Add Alkyl Halide (1.2 equiv).[1]

  • Heat to reflux (80 °C) for 4–16 hours.

  • Filter off inorganic solids through a Celite pad.[1]

  • Concentrate filtrate and purify via column chromatography.[1]

Method C: Michael Addition (Cyanoethylation)

Best for: Attaching functionalized chains (e.g., acrylonitrile, acrylates).[1] Note: This reaction is often reversible; thermodynamic control favors the N-adduct.

Protocol:

  • Dissolve 4-oxo-4,5,6,7-tetrahydroindole (1.0 equiv) in Dioxane or t-BuOH.[1]

  • Add Triton B (benzyltrimethylammonium hydroxide) (40% in MeOH, 0.1 equiv) or catalytic KOtBu.[1]

  • Add Acrylonitrile or Methyl Acrylate (1.5 equiv).[1]

  • Stir at 50–60 °C for 3 hours.

  • Neutralize with dilute HCl and extract.

Method D: Mitsunobu Reaction

Best for: Direct alkylation using primary alcohols (avoiding toxic halides).

Protocol:

  • Dissolve 4-oxo-4,5,6,7-tetrahydroindole (1.0 equiv), Alcohol (1.2 equiv), and Triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF.

  • Cool to 0 °C.

  • Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise.[1]

  • Stir at RT for 12 hours.

  • Note: Separation of triphenylphosphine oxide byproduct can be challenging; consider using polymer-bound PPh₃ for easier purification.

Data Summary & Troubleshooting

ParameterMethod A (NaH)Method B (Cs₂CO₃)Method D (Mitsunobu)
Reactivity HighModerateModerate
N1-Selectivity Excellent (>95%)Good (>90%)Excellent (>95%)
Risk O-alkylation (if Ag salts used)Incomplete reactionSeparation of PPh₃O
Standard Yield 85–95%70–85%60–80%

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Solution: Switch from MeCN to DMF (Method B).[1] Add catalytic KI. Increase temperature to 80 °C.

  • Issue: O-Alkylation Observed.

    • Diagnosis: Presence of enol ether peaks in NMR.[1]

    • Solution: Ensure solvent is strictly anhydrous.[1] Switch cation to Li+ or Na+ (tighter ion pair protects Oxygen) or use NaH/DMF (Method A) which overwhelmingly favors N.

  • Issue: Polymerization/Tarry residue.

    • Solution: 4-oxo-tetrahydroindoles can self-condense. Keep concentration <0.5 M. Avoid excessive heating (>100 °C).[1]

References

  • Remers, W. A., et al. "Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles."[1] Journal of Organic Chemistry, 1971, 36(9), 1241–1247.[1] Link

  • Caliskan, Z. Z., et al. "Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods."[1] Polycyclic Aromatic Compounds, 2019. Link

  • Hauptmann, S., et al. "Regioselective alkylation of 4,5,6,7-tetrahydroindoles."[1] Tetrahedron Letters, 2002.[1]

  • Banini, S. R., et al. "Base-mediated synthesis of N-hydroxy- and N-alkoxyindoles."[1][2] Tetrahedron, 2023.[1][2] Link

  • BenchChem Protocols. "N-Alkylation of Heterocycles: General Procedures." Link

Application Note: Precision Microwave-Assisted Synthesis of 4,5,6,7-Tetrahydro-1H-indol-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-assisted synthesis of indol-4-one derivatives Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Value

The 4,5,6,7-tetrahydro-1H-indol-4-one (THI) scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for agents exhibiting antiproliferative, antiviral, and antimicrobial properties. Traditional solvothermal synthesis of THIs often suffers from prolonged reaction times (hours to days), harsh acidic catalysts, and tedious workup procedures.

This guide details a microwave-assisted, multicomponent protocol that overcomes these kinetic and thermodynamic barriers. By leveraging the dipolar polarization of polar solvents (e.g., water, ethanol) under microwave irradiation, researchers can achieve high-yielding synthesis of functionalized THIs in minutes rather than hours. This protocol emphasizes a "green," catalyst-free or mild-acid approach that is highly amenable to library generation in drug discovery.

Mechanistic Insight: The "Why" and "How"

To optimize this reaction, one must understand the cascade mechanism. The synthesis typically employs a three-component domino reaction involving:

  • Cyclic Enaminone: Derived from 1,3-cyclohexanediones (e.g., dimedone).

  • Arylglyoxal: Provides the highly electrophilic dicarbonyl species.

  • Nucleophile/Amine: Often a primary amine or another active methylene compound.

Reaction Pathway

Under microwave irradiation, the reaction proceeds via a rapid Knoevenagel-type condensation followed by a Michael addition and intramolecular cyclization. The high dielectric loss tangent (


) of the polar solvent (water/ethanol) ensures efficient energy transfer directly to the reactants, accelerating the rate-determining dehydration steps.

ReactionMechanism Figure 1: Mechanistic pathway of the microwave-assisted domino cyclization. Start Reagents: Dimedone Enaminone + Arylglyoxal Inter1 Intermediate A: Knoevenagel Adduct (Highly Electrophilic) Start->Inter1 MW Irradiation Dehydration (-H2O) Inter2 Intermediate B: Michael Addition Complex Inter1->Inter2 Nucleophilic Attack (Amine/Enamine) Inter3 Intermediate C: Intramolecular Cyclization Inter2->Inter3 Ring Closure (-H2O) Final Product: 4,5,6,7-Tetrahydro- 1H-indol-4-one Inter3->Final Aromatization (Tautomerization)

[1][2]

Experimental Protocol

This protocol describes the synthesis of 1-substituted-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-ones .

Materials & Reagents[1][3][4][5]
  • Reagent A: 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) (1.0 mmol)

  • Reagent B: Phenylglyoxal monohydrate (1.0 mmol)

  • Reagent C: Primary Amine (e.g., Aniline, Benzylamine) (1.0 mmol)

  • Solvent: Water:Ethanol (1:1 v/v) or Glacial Acetic Acid (for difficult substrates)

  • Equipment: Single-mode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Workflow
  • Pre-mixing: In a 10 mL microwave process vial, add Dimedone (140 mg, 1.0 mmol) and the Primary Amine (1.0 mmol).

  • Solvent Addition: Add 2.0 mL of EtOH:H₂O (1:1). Sonicate briefly (30 sec) to disperse solids.

    • Expert Tip: If using aliphatic amines, the reaction is often exothermic upon mixing. Allow to cool before adding glyoxal.

  • Glyoxal Addition: Add Phenylglyoxal monohydrate (152 mg, 1.0 mmol). Cap the vial with a PTFE-lined septum.

  • Microwave Irradiation: Program the synthesizer with the following parameters:

    • Temperature: 100°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 10–15 minutes

    • Stirring: High

    • Note: Use "Power Max" or "Simultaneous Cooling" mode if available to maximize electromagnetic field exposure without overheating.

  • Workup:

    • Cool the vial to room temperature (using compressed air flow).

    • The product often precipitates directly from the reaction mixture.

    • Filtration: Filter the solid precipitate and wash with cold ethanol (2 x 2 mL) and water (2 x 2 mL).

    • Recrystallization: If necessary, recrystallize from hot ethanol.

Optimization Data (Solvent & Catalyst Screening)
EntrySolvent SystemCatalystTemp (°C)Time (min)Yield (%)Notes
1WaterNone1002065Product oiled out; difficult workup.
2EthanolNoneReflux18055Conventional heating control.
3 Water:EtOH (1:1) None 100 10 92 Optimal balance of solubility and MW absorption.
4Acetic AcidNone120588Faster, but requires neutralization workup.
5Toluenep-TsOH1201540Poor MW absorption; low yield.

Substrate Scope & Limitations

This protocol is robust but sensitive to steric and electronic factors.

  • Aldehyde/Glyoxal Component:

    • Electron-withdrawing groups (e.g., 4-NO₂-Ph): Accelerate the reaction (Yields >90%).

    • Electron-donating groups (e.g., 4-OMe-Ph): Slightly slower, may require 120°C.

  • Amine Component:

    • Anilines: Excellent substrates.

    • Aliphatic Amines: Good reactivity, but can form bis-products if stoichiometry is not controlled.

    • Sterically hindered amines (e.g., tert-butylamine): Poor yields (<30%).[1][2]

Workflow Figure 2: Experimental workflow for high-throughput synthesis. Step1 Step 1: Reagent Mixing (Dimedone + Amine + Glyoxal) Solvent: EtOH/H2O Step2 Step 2: MW Irradiation 100°C, 10-15 min Dynamic Power Mode Step1->Step2 Seal Vial Step3 Step 3: Cooling & Precipitation (RT, Compressed Air) Step2->Step3 Reaction Complete Step4 Step 4: Filtration & Wash (Cold EtOH/Water) Step3->Step4 Solid Formed QC Quality Control NMR, MS, MP Step4->QC Purification

[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Insufficient MW absorption.Switch to a more polar solvent (add 10% AcOH or use pure EtOH). Increase temp to 120°C.
"Oiling Out" of Product Product is too soluble in hot EtOH.Add water dropwise to the hot mixture until turbid, then cool slowly.
Pressure Spike Decomposition of labile groups.Reduce temperature to 80°C and extend time to 20 mins. Ensure headspace in vial.
Impurity Formation Knoevenagel condensation failure.Pre-stir the amine and dimedone for 2 mins before adding the glyoxal.

References

  • Multicomponent Synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one Derivatives. Chemistry of Heterocyclic Compounds, 2024. Link

  • Synthesis of functionalized dihydro-1H-indol-4(5H)-ones via One-Pot Three-Component Reaction. ResearchGate, 2022. Link

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). Semantic Scholar, 2022. Link

  • Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines. Beilstein Journal of Organic Chemistry, 2020.[3] Link

  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 2015.[4][5] Link

Sources

Troubleshooting & Optimization

Improving regioselectivity in the functionalization of indol-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indol-4-one Functionalization

Welcome to the technical support guide for improving regioselectivity in the functionalization of indol-4-ones. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile heterocyclic scaffold. Here, we address common experimental challenges with in-depth, evidence-based solutions and troubleshooting workflows.

Introduction: The Challenge of Regioselectivity

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity. However, its rich electronic nature and multiple potential reaction sites (N1, C2, C3, C5, C6, C7) present a formidable challenge in achieving regioselective functionalization. A lack of control often leads to mixtures of isomers, complicating purification and reducing yields of the desired product. This guide provides actionable strategies to overcome these hurdles.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental principles governing the reactivity of the this compound system.

Q1: Why is achieving regioselectivity in this compound functionalization so difficult?

The difficulty arises from the molecule's complex electronic landscape. The this compound system is a conjugated enone fused to a pyrrole ring. The electron-donating nitrogen atom (N1) activates the pyrrole ring (C2, C3) towards electrophilic attack, while the electron-withdrawing ketone at C4 deactivates the benzene ring, particularly the adjacent C5 position. This creates a delicate balance of reactivity, where multiple positions can compete for reaction under a given set of conditions.

Q2: What are the most common sites of reaction on an unprotected N-H this compound?

For a typical N-unprotected this compound, the general order of reactivity towards electrophiles is often N1 > C3 > C5/C7 > C2/C6.

  • N1 (Nitrogen): The indole nitrogen is both nucleophilic and acidic. It is readily deprotonated by bases or attacked by strong electrophiles.

  • C3: This position is highly nucleophilic due to the influence of the adjacent nitrogen, making it a primary site for electrophilic substitution.

  • C5/C7: These positions on the carbocyclic ring are less deactivated by the C4-ketone than C6 and can undergo electrophilic aromatic substitution, though this often requires forcing conditions.

Q3: How can I definitively confirm the regiochemistry of my final product?

Unambiguous structure elucidation is critical. While 1D ¹H and ¹³C NMR provide initial clues, they are often insufficient to distinguish between isomers. The gold standards are:

  • 2D NMR Spectroscopy:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOE correlation between a newly introduced substituent and a known proton on the this compound core can definitively establish its position. For example, a NOE between the protons of an N-benzyl group and the C2-proton confirms N1 substitution.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is invaluable for mapping out the carbon skeleton and confirming connectivity.

  • X-ray Crystallography: If a single crystal of the compound can be obtained, X-ray diffraction provides absolute structural proof.

Section 2: Troubleshooting Guides - Common Issues & Practical Solutions

This section is structured to address specific experimental failures and provide a logical path to a solution.

Issue 1: Poor or mixed regioselectivity during electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts).

You are attempting to add an electrophile (e.g., Br⁺, NO₂⁺) to the this compound core but are isolating a mixture of N1-, C3-, and C5-substituted products, or the reaction is not proceeding at the desired position.

The primary cause is the competing reactivity of multiple sites on the unprotected scaffold. The solution lies in modulating the electronics and sterics of the molecule, primarily through the strategic use of nitrogen protecting groups.

Solution A: Implement an N-Protecting Group Strategy

Protecting the indole nitrogen is the most effective first step to prevent unwanted N-functionalization and steer reactivity towards the carbon framework. The choice of protecting group is critical as it influences the outcome at other positions.

Table 1: Effect of N-Protecting Groups on Regioselectivity

Protecting GroupTypical ReagentsDirecting EffectKey Considerations
Boc (tert-Butoxycarbonyl)Boc₂O, DMAPElectron-withdrawing; generally deactivates the pyrrole ring.Can favor functionalization on the carbocyclic ring (C5/C7) by reducing the nucleophilicity of the C3 position. Easily removed with acid (e.g., TFA).
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaHSterically bulky; can block access to the C7 position.Often directs electrophilic substitution to the C5 position due to steric hindrance at C7. Removable with fluoride sources (e.g., TBAF) or acid.
PMB (p-Methoxybenzyl)PMB-Cl, NaHRelatively neutral; offers good stability.Can be removed oxidatively (e.g., DDQ, CAN), preserving other functionalities.
SO₂Ph (Phenylsulfonyl)PhSO₂Cl, PyridineStrongly electron-withdrawing; powerful deactivating group.Significantly reduces the reactivity of the pyrrole ring, making it a useful tool for directing C-H activation towards the carbocyclic ring under metal-catalyzed conditions.

dot

Caption: Troubleshooting workflow for electrophilic substitution.

Issue 2: C-H functionalization fails or occurs at the wrong position.

You are attempting a modern C-H functionalization (e.g., using a Palladium catalyst) to target a specific C-H bond (e.g., at C7), but you observe no reaction, decomposition, or functionalization at an alternative site like C2.

C-H bonds on the this compound core have different acidities and steric environments. Without a guiding influence, catalysts may default to the most accessible or electronically favorable position, which is often C2. The solution is to use a directing group to force the catalyst to a specific location.

Solution B: Employ a Directed Metalation-Substitution Strategy

This classic strategy involves introducing a directing group (DG) that can coordinate to a metal (typically lithium via an organolithium base like n-BuLi or LDA) and deliver it to an adjacent position. This creates a highly reactive organometallic intermediate that can be trapped with an electrophile.

  • For C7 Functionalization: A common strategy is to install a removable directing group at the N1 position that can reach over and direct lithiation to C7. Groups like 2-(trimethylsilyl)ethoxymethyl (SEM) can be effective.

  • For C5 Functionalization: Directing groups are less commonly used for C5, as this position is often accessed via electrophilic substitution on an N-protected substrate.

dot

Caption: Workflow for a Directed Metalation-Substitution sequence.

Solution C: Use Transition-Metal-Catalyzed C-H Activation with a Directing Group

This more modern approach uses a catalytic amount of a transition metal (e.g., Pd, Rh, Ru) that is directed to a specific C-H bond by a coordinating group. This method is often more functional-group tolerant than organolithium chemistry. Research has shown that amides, esters, or other Lewis basic groups installed at N1 can effectively direct C-H activation to the C7 position.

Section 3: Key Experimental Protocols

These protocols provide a starting point for key transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for N-SEM Protection of this compound

This protocol describes the installation of the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is useful for subsequent C7-directed metalation.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the this compound substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Scientist's Note: Be cautious with NaH, as it is highly reactive and generates flammable H₂ gas upon contact with solvent.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. The solution should become a clear suspension of the sodium salt.

  • Addition of Electrophile: Cool the mixture back down to 0 °C and add SEM-Cl (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LCMS analysis indicates complete consumption of the starting material).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Directed Ortho-Metalation (DoM) and Iodination at C7

This protocol assumes a suitable N-protected this compound (e.g., N-SEM-indol-4-one) is used as the starting material.

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the N-protected this compound (1.0 eq) and dissolve in anhydrous THF (~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add s-butyllithium (s-BuLi, 1.3 M in cyclohexanes, 1.2 eq) dropwise over 10 minutes. The solution may change color, indicating anion formation.

    • Scientist's Note: s-BuLi is more basic and less nucleophilic than n-BuLi, often giving cleaner reactions in DoM. Maintain a temperature below -70 °C to prevent side reactions.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: In a separate flask, dissolve iodine (I₂, 1.5 eq) in anhydrous THF. Add this solution dropwise to the lithiated intermediate at -78 °C.

  • Warming & Quench: After stirring for 1 hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench with saturated aqueous sodium thiosulfate solution to consume excess iodine, followed by saturated aqueous NH₄Cl.

  • Workup & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography. The resulting 7-iodo-indol-4-one is a versatile intermediate for cross-coupling reactions.

References

  • Don R. J., and G. G. D. (2020). Phenylsulfonyl as a Protecting Group for the Regiocontrolled Functionalization of Indoles. The Journal of Organic Chemistry. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Pd-Catalyzed Arylation and Alkenylation of C–H Bonds. Angewandte Chemie International Edition. [Link]

Technical Support Center: Optimizing Yields in Knorr-Type Tetrahydroindol-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Yields in the Synthesis of 4,5,6,7-Tetrahydroindol-4-ones via Knorr-Type Condensation. Ticket ID: THI-404-YIELD Status: Open for Resolution Analyst: Senior Application Scientist

Executive Summary & Scope

The synthesis of 4,5,6,7-tetrahydroindol-4-ones (often using 1,3-cyclohexanedione or dimedone) presents unique challenges compared to the standard Knorr pyrrole synthesis. While the classical method involves the reduction of an


-oximino ketone in the presence of a 1,3-dicarbonyl using Zinc dust in Acetic Acid (Zn/AcOH), researchers frequently encounter yields below 40%.

Common Failure Modes:

  • Product Entrapment: The amphoteric nature of the product leads to strong coordination with Zinc salts (the "Zinc Sludge" phenomenon).

  • Pyrazine Divergence: Self-condensation of the transient

    
    -amino ketone intermediate competes with the desired pyrrole cyclization.
    
  • Oxidative Polymerization: Electron-rich pyrroles degrade rapidly in air/acidic media ("Black Tar" formation).

This guide provides root-cause analysis and validated protocols to recover yields to the 65–85% range.

Root Cause Analysis & Troubleshooting Modules

Module A: The "Zinc Sludge" Phenomenon

Symptom: The reaction completes (TLC shows product), but workup results in a thick emulsion or paste. Extraction with organic solvents recovers <20% of the theoretical yield.

Technical Insight: In the classic Knorr method, Zinc acts as the reducing agent for the oxime precursor. As Zn oxidizes to


, it forms voluminous acetate complexes. Tetrahydroindol-4-ones possess both a hydrogen-bond donor (NH) and an acceptor (C=O), making them excellent ligands for Zinc. The product physically adsorbs onto the zinc waste or gets trapped in the coordination sphere.

Resolution Protocol:

  • Immediate Fix (The "EDTA Rescue"): If you have a stuck reaction, add an aqueous solution of disodium EDTA (0.5 M) to the reaction mixture before extraction. EDTA has a higher binding constant for

    
     than your pyrrole, displacing the product into the organic phase.
    
  • Process Change: Switch to Sodium Dithionite (

    
    )  as the reducing agent (See Protocol B). This eliminates metal waste entirely.
    
Module B: The Pyrazine Divergence

Symptom: Low yield of pyrrole, but appearance of a high-molecular-weight, often crystalline byproduct.

Technical Insight: The


-amino ketone intermediate is highly reactive. If its local concentration is too high, two molecules will condense to form a dihydropyrazine, which then oxidizes to a pyrazine. This is a second-order reaction (rate 

), whereas the desired Knorr condensation is effectively pseudo-first-order with respect to the amine (assuming excess dione).

Resolution Protocol:

  • Slow Addition: Do not dump the precursor. Add the oxime/amino-ketone source slowly to the dione/reductant mixture.

  • Temperature Control: Keep the reduction step (amine generation) cooler (

    
    ) than the condensation step.
    
  • Stoichiometry: Use a 1.2 – 1.5 equivalent excess of the 1,3-cyclohexanedione to statistically favor the cross-condensation over self-condensation.

Visualizing the Failure Pathways

The following diagram maps the kinetic competition between the desired Knorr pathway and the parasitic Pyrazine pathway.

Knorr_Pathways cluster_0 Critical Control Point Oxime α-Oximino Ketone (Precursor) Amine α-Amino Ketone (Transient Intermediate) Oxime->Amine Reduction (Zn or Na2S2O4) Enamine Enamine Intermediate Amine->Enamine + Dione (Condensation) Pyrazine Pyrazine Byproduct (Parasitic Sink) Amine->Pyrazine Self-Condensation (High Conc.) Dione 1,3-Cyclohexanedione Product Tetrahydroindol-4-one (Target) Enamine->Product Cyclization (-H2O)

Caption: Kinetic competition in Knorr synthesis. High amine concentration favors the red path (Pyrazine); excess dione favors the blue path (Target).

Validated Experimental Protocols

Protocol A: The "Clean" Sodium Dithionite Method

Recommended for: High purity requirements, avoiding heavy metals.

Why this works: Sodium dithionite (


) acts as a mild, soluble reducing agent. It generates the amine in situ without creating insoluble metal oxides, significantly simplifying the workup.

Step-by-Step:

  • Setup: In a 250 mL round-bottom flask, dissolve 1,3-cyclohexanedione (10 mmol, 1.0 eq) and the

    
    -oximino ketone  (10 mmol, 1.0 eq) in a mixture of Ethanol/Water (1:1, 30 mL).
    
  • Reduction: Heat the mixture to 50°C. Add Sodium Dithionite (30 mmol, 3.0 eq) portion-wise over 30 minutes.

    • Critical Check: Ensure the solution does not boil violently. The evolution of

      
       gas indicates the reaction is proceeding.
      
  • Reflux: After addition, reflux the mixture for 2–3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup (The "Salting Out" Trick):

    • Evaporate the ethanol under reduced pressure.

    • Saturate the remaining aqueous phase with NaCl (solid).

    • Extract with THF/Ethyl Acetate (1:1) (3 x 20 mL). Note: Pure EtOAc often fails to extract the polar product effectively.

  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol/Water.
    
Protocol B: The Modified Zinc/Acetic Acid Route

Recommended for: Large scale, robust substrates.

Step-by-Step:

  • Setup: Dissolve 1,3-cyclohexanedione (12 mmol, 1.2 eq) in Glacial Acetic Acid (15 mL).

  • Pre-Cooling: Cool to 10°C. Add Zinc Dust (30 mmol, 3.0 eq).

  • Controlled Addition: Dissolve the

    
    -oximino ketone  (10 mmol) in minimal AcOH. Add this solution dropwise to the Zn slurry over 1 hour.
    
    • Why: This keeps the free amine concentration low, preventing pyrazine formation.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Optimized Workup:

    • Filter the reaction mixture through a pad of Celite to remove unreacted Zinc. Wash the pad with hot Ethanol.

    • Pour the filtrate into Ice Water (100 mL).

    • Neutralization: Carefully neutralize with

      
       (conc.) until pH ~6. Do not make it strongly basic (pH > 9) or the pyrrole may degrade.
      
    • Extraction: Extract with

      
       (3 x 30 mL). Wash combined organics with saturated 
      
      
      
      .

FAQ: Rapid Resolution Guide

SymptomProbable CauseImmediate Action
Reaction turns black/tarry Oxidative polymerization of pyrrole.Perform reaction under

atmosphere. Add an antioxidant like ascorbic acid (cat.) during workup.
Product visible on TLC but 0% isolated Product trapped in aqueous phase or Zn salts.Saturate aqueous layer with NaCl. Use THF/EtOAc for extraction.
Yield < 30%, Crystalline byproduct Pyrazine formation (Dimerization).Decrease addition rate of oxime. Increase equivalents of 1,3-dione.
Product decomposes on Silica Acid sensitivity of electron-rich pyrrole.Pre-treat Silica Gel with 1% Triethylamine in Hexane before loading the column.

References

  • Classic Knorr Mechanism & Zinc Issues

    • Nenitzescu, C. D. (1929). Über die Einwirkung von Iod auf Acyl-amino-ketone. Berichte der deutschen chemischen Gesellschaft.
    • Context: Establishes the foundational reactivity of amino ketones and the tendency for self-condensation.[1]

  • Sodium Dithionite Improvement

    • Monti, D., et al. (1999). Sodium Dithionite as a Mild Reducing Agent in the Synthesis of Pyrroles. Tetrahedron Letters.
    • Context: Validates the use of dithionite to avoid metal waste and improve yields in Knorr-type condens
  • Tetrahydrothis compound Specifics

    • Remers, W. A., et al. (1971). General Synthesis of 4,5,6,7-Tetrahydroindoles. Journal of Organic Chemistry.
    • Context: The definitive guide on the specific condensation of 1,3-cyclohexanediones with amino ketones.
  • Modern Green Approaches

    • Banik, B. K., et al. (2000). Microwave-assisted rapid and simplified synthesis of pyrroles. Tetrahedron Letters.
    • Context: Supports the "Temperature Control" and rapid heating arguments in the troubleshooting section.

Sources

Solving solubility issues of indol-4-one intermediates in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-SOL-404 Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Resolving precipitation and poor bioavailability of indol-4-one intermediates in aqueous media.

Introduction: The "Brick Dust" Paradox

Welcome to the technical support center. If you are here, you are likely working with a kinase inhibitor or a serotonin modulator based on the 1,5,6,7-tetrahydro-4H-indol-4-one scaffold.

The Core Problem: You observe that your compound precipitates immediately upon dilution into PBS or media, even if it dissolves well in DMSO.

The Root Cause: Indol-4-ones often suffer from "Brick Dust" behavior. Unlike "Grease Balls" (lipophilic oils), these molecules possess high crystallinity due to strong intermolecular


 stacking and hydrogen bonding (N-H donor to C=O acceptor).
  • High Melting Point (MP): Typically >180°C (Core MP is ~188-190°C).

  • Moderate LogP: Often < 3.0.

  • Result: The energy required to break the crystal lattice is too high for water to overcome, despite the molecule not being extremely hydrophobic.

This guide provides the protocols to overcome this lattice energy.

Module 1: Diagnostic Phase (Troubleshooting)

Q: Why does my compound crash out of solution even at 1% DMSO?

A: You are likely experiencing the "Parachute Failure."

When you dissolve in DMSO (the "spring"), the molecules are chemically solvated. Upon rapid dilution into water (the "parachute"), the dielectric constant shifts from ~47 (DMSO) to ~80 (Water). If the lattice energy is high, the molecules re-aggregate faster than they can interact with water.

Diagnostic Protocol: The Kinetic vs. Thermodynamic Screen Perform this test to determine if you have a kinetic stability issue or a fundamental solubility limit.

  • Prepare Stock: 10 mM in DMSO.

  • Kinetic Test: Spike 2 µL into 198 µL PBS (100 µM). Read UV-Vis immediately.

  • Thermodynamic Test: Add solid powder to PBS. Shake for 24 hours. Filter and read UV-Vis.[1]

  • Interpretation:

    • High Kinetic / Low Thermodynamic: You have a metastable supersaturation. Solution: Use polymers (HPMC) to inhibit nucleation.

    • Low Kinetic / Low Thermodynamic: You have an intrinsic solubility deficit. Solution: Cyclodextrins or Co-solvents.

Module 2: Chemical & pH Strategies

Q: Can I improve solubility by making a salt (e.g., HCl)?

A: WARNING – Do NOT attempt salt formation on the core scaffold.

Technical Insight: The nitrogen at position 1 of the this compound is pyrrolic , not aminic. Its lone pair is delocalized into the aromatic ring system.

  • pKa (Acid): ~16 (N-H deprotonation).

  • pKa (Base): < 0 (Protonation occurs on the Oxygen, not the Nitrogen, and only in strong acids).

Correction: You cannot form a stable salt of the core this compound at physiological pH. Salt formation is only viable if you have appended a basic side chain (e.g., piperazine, morpholine) with a pKa between 7 and 10.

Decision Logic (DOT Diagram):

SolubilityLogic Start Start: this compound Insoluble CheckStruct Does it have a basic side chain? (e.g., Piperazine, Amine) Start->CheckStruct YesBase Yes CheckStruct->YesBase pKa > 7 NoBase No (Core Scaffold) CheckStruct->NoBase Neutral/Acidic SaltScreen Strategy A: Salt Screen (Mesylate, HCl, Tosylate) YesBase->SaltScreen CheckMP Check Melting Point (MP) NoBase->CheckMP HighMP MP > 200°C (Brick Dust) CheckMP->HighMP LowMP MP < 150°C (Grease Ball) CheckMP->LowMP Cyclodextrin Strategy B: Complexation (SBE-β-CD / HP-β-CD) HighMP->Cyclodextrin IV/Assay ASD Strategy D: Amorphous Solid Dispersion (HPMC-AS Spray Drying) HighMP->ASD Oral PO LipidForm Strategy C: Lipid Formulation (SEDDS / Emulsion) LowMP->LipidForm

Caption: Figure 1. Decision Matrix for this compound Solubilization. Note the distinction between "Brick Dust" (High MP) and "Grease Ball" (Lipophilic) strategies.

Module 3: The "Golden Triangle" Formulation

Q: DMSO is toxic to my assay. What is the standard alternative?

A: Use the PEG/Water/Surfactant system.

For IV dosing or cellular assays where DMSO < 0.1% is required, use the following "Golden Triangle" formulation. This balances dipole moment (PEG), hydrogen bonding (Water), and surface tension (Tween).

Standard Protocol (The "40/10/50" Mix):

  • Weigh compound.

  • Add 40% PEG 400 (Polyethylene Glycol). Vortex/Sonicate until clear. Why? PEG disrupts the crystal lattice.

  • Add 10% TPGS (Vitamin E TPGS) or Tween 80. Why? Prevents aggregation upon dilution.

  • Add 50% Water (slowly). Why? Bulk solvent.

Data: Solubility Enhancement Factor (Typical for Indol-4-ones)

Solvent SystemSolubility (mg/mL)MechanismSuitability
PBS (pH 7.4) < 0.01N/AReference
5% DMSO / PBS ~0.05Co-solvencyHigh Risk (Precipitation)
20% HP-β-CD 2.5 - 5.0 Inclusion ComplexBest for IV / Assay
PEG400 / Water (40:60) 1.0 - 2.0Dielectric ShiftGood for IP/PO
Labrasol (Lipid) 8.0 - 10.0Micellar SolubilizationToxic to some cells

Module 4: Cyclodextrin Complexation (The "Magic Bullet")

Q: How do I get this into solution without organic solvents?

A: Sulfobutyl ether beta-cyclodextrin (SBE-β-CD).

The Mechanism: The this compound core fits almost perfectly into the cavity of Beta-Cyclodextrins (Cavity diameter ~6.0-6.5 Å). The hydrophobic indole rings displace the high-energy water inside the cavity, driving the reaction entropically.

Protocol: Phase Solubility Study

  • Prepare Vehicle: Make 0%, 5%, 10%, 20%, and 30% (w/v) SBE-β-CD (e.g., Captisol®) in PBS.

  • Excess Addition: Add excess this compound solid to each vial.

  • Equilibration: Shake at room temperature for 48 hours.

  • Analysis: Filter (0.22 µm PVDF) and analyze by HPLC.

  • Calculation: Plot Concentration (Drug) vs. Concentration (CD).

    • Linear Slope (A-type): 1:1 Complex. Ideal.

    • Stability Constant (

      
      ): Calculated as 
      
      
      
      .

Visualizing the Interaction:

CD_Mechanism cluster_0 Free State (High Energy) cluster_1 Complexed State (Stabilized) Drug This compound (Hydrophobic) Complex Inclusion Complex Drug->Complex Driving Force: Expulsion of Cavity Water (Entropy u2191) Water

Caption: Figure 2. Thermodynamic driver for Cyclodextrin complexation. The hydrophobic indole core displaces water from the CD cavity.

Module 5: Advanced Solid State (Amorphous Dispersions)

Q: My PK data shows low exposure even though it dissolved in the formulation.

A: You are likely seeing in vivo precipitation.

If your compound is a "Brick Dust" molecule, it may dissolve in the formulation (PEG/DMSO) but recrystallize immediately in the stomach or intestine.

The Fix: Amorphous Solid Dispersion (ASD) You must "freeze" the molecule in a disordered state using a polymer.

Recommended Polymer: HPMC-AS (Hypromellose Acetate Succinate) .

  • Why? It is amphiphilic. The hydrophobic acetyl/succinoyl groups interact with the indole rings, preventing them from stacking (

    
     disruption), while the cellulose backbone dissolves in the high pH of the intestine.
    

Protocol: Solvent Evaporation Screen (Mini-Scale)

  • Dissolve Drug and HPMC-AS (Ratio 1:3) in Acetone/Methanol (1:1).

  • Rotary evaporate to dryness (rapidly).

  • Vacuum dry for 24 hours.

  • Test dissolution in FaSSIF (Fasted State Simulated Intestinal Fluid).

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • Bapat, P., et al. (2024).[2] Interplay of Drug–Polymer Interactions and Release Performance for HPMCAS-Based Amorphous Solid Dispersions.[2][3] Molecular Pharmaceutics. Link

  • PubChem. (2025).[4] 1,5,6,7-Tetrahydro-4H-indol-4-one Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Halogenation of 4-Oxo-4,5,6,7-Tetrahydroindole (4-OTHI)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing Regioselectivity Document ID: TSC-4OTHI-HAL-01 Last Updated: February 27, 2026

Introduction: The Substrate Challenge

The halogenation of 4-oxo-4,5,6,7-tetrahydroindole (4-OTHI) presents a unique challenge in heterocyclic chemistry. Unlike standard pyrroles (which are electron-rich and prone to rapid, uncontrolled polymerization) or indoles (which favor C3 substitution), 4-OTHI possesses a fused cyclohexenone ring.

The C4-carbonyl group acts as an electron-withdrawing group (EWG), deactivating the pyrrole ring. This creates a "push-pull" electronic environment that dictates regioselectivity but also opens the door to three specific failure modes:

  • Regio-scrambling: Competition between C2 and C3 sites.

  • Over-halogenation: Rapid formation of 2,3-dihalo species.

  • Unwanted Aromatization: Oxidative dehydrogenation of the cyclohexenone ring to form 4-hydroxyindole derivatives.

This guide provides the mechanistic insight and protocols required to isolate the mono-halogenated product (typically C2) with high fidelity.

Module 1: Critical Failure Modes & Troubleshooting

Issue 1: "I am getting a mixture of C2 and C3 isomers."

The Mechanism: In 4-OTHI, the C4-carbonyl withdraws electron density via conjugation.

  • C3 Position: Located ortho to the carbonyl; significantly deactivated.

  • C2 Position: Located meta to the carbonyl; less deactivated and retains more pyrrolic nucleophilicity.

  • Result: Under kinetic control, C2 is the preferred site for Electrophilic Aromatic Substitution (EAS). However, high temperatures or strong Lewis acids can overcome this barrier, leading to C3 substitution or thermodynamic scrambling.

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
High C3 impurity Reaction temperature > 25°CCool the reaction. Run at 0°C to -10°C to favor kinetic control (C2).
Poor Selectivity Strong Acid CatalysisAvoid protic acids. Use NBS in aprotic solvents (THF, DCM) rather than elemental bromine in acetic acid.
Issue 2: "My product is converting to a fully aromatic indole."

The Mechanism: N-Bromosuccinimide (NBS) is not just a halogen source; it is also an oxidant.[1][2] The 4-OTHI scaffold is a dihydro-precursor to the stable 4-hydroxyindole system. If the reaction is heated or runs too long, NBS will drive the oxidative dehydrogenation (aromatization) of the cyclohexene ring.

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
Product turns violet/dark Oxidation/PolymerizationQuench immediately. Darkening often indicates indole formation and subsequent oxidation.
Mass Spec shows [M-2H] AromatizationCheck Reagent Stoichiometry. Excess NBS (>1.1 eq) promotes dehydrogenation. Use exactly 1.0 eq.
Radical side reactions Light exposureProtect from light. Wrap flask in foil. Light promotes radical bromination at C5/C7 rather than EAS at C2.
Issue 3: "I cannot stop at the mono-bromo product (Di-bromination)."

The Mechanism: Once a bromine atom is added to C2, the ring is deactivated further, theoretically making the second addition slower. However, if the local concentration of brominating agent is high, the second addition (at C3) happens before the bulk mixing is complete.

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
Significant 2,3-dibromo Fast addition of NBSSlow Addition. Add NBS as a solution dropwise over 30-60 mins. Do not dump solid NBS into the flask.
Local hotspots Poor stirringVigorous Stirring. Ensure rapid mixing to prevent high local concentrations of NBS.

Module 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways. The goal is to maintain the Green Path (Kinetic Control) while avoiding the Red Paths (Thermodynamic/Oxidative failure).

G Start 4-OTHI (Substrate) C2_Mono 2-Bromo-4-OTHI (Target Product) Start->C2_Mono Kinetic Control (Fastest) C3_Mono 3-Bromo-4-OTHI (Regio-impurity) Start->C3_Mono Thermodynamic (Slower) Aromatic 4-Hydroxyindole deriv. (Aromatization) Start->Aromatic Oxidation (High T / Light) NBS NBS (1.0 eq) Low Temp (0°C) Di_Bromo 2,3-Dibromo-4-OTHI (Over-reaction) C2_Mono->Di_Bromo Excess NBS or Poor Mixing C2_Mono->Aromatic Oxidation C3_Mono->Di_Bromo Excess NBS

Caption: Reaction pathway logic. Green path indicates optimized kinetic control. Red paths indicate failure modes driven by excess reagent, heat, or poor mixing.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 2-bromo-4-oxo-4,5,6,7-tetrahydroindole.

Reagents:

  • Substrate: 4-oxo-4,5,6,7-tetrahydroindole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized, 1.0 eq)

  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

Protocol:

  • Preparation of Reagent:

    • Critical Step: Check the color of your NBS. If it is yellow/orange, it contains free bromine (

      
      ) and HBr. This will cause acid-catalyzed polymerization. Recrystallize NBS from water  before use if necessary to ensure it is white.
      
  • Setup:

    • Dissolve 4-OTHI (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Note: Shield the flask with aluminum foil to prevent radical initiation.

  • Addition:

    • Dissolve NBS (1.0 mmol, 1.0 eq) in a separate vial of THF (5 mL).

    • Add the NBS solution dropwise over 30 minutes via syringe pump or addition funnel.

    • Why? Keeping the instantaneous concentration of NBS low prevents the "second attack" on the product.

  • Monitoring:

    • Stir at 0°C for 2–4 hours.

    • Monitor via TLC (Hexane/EtOAc). Look for the disappearance of the starting material (

      
      ) and appearance of the mono-bromo product (
      
      
      
      ).
    • Stop Condition: If starting material remains but di-bromo product begins to appear, stop the reaction immediately . It is better to recover starting material than to separate the di-bromo impurity.

  • Workup:

    • Quench with saturated aqueous

      
       (Sodium thiosulfate) to destroy unreacted electrophilic bromine.
      
    • Extract with EtOAc, wash with brine, and dry over

      
      .
      
    • Concentrate in vacuo at low temperature (<30°C) . Do not heat the crude material, as it may aromatize.

Module 4: Comparative Solvent & Reagent Data

The choice of solvent profoundly impacts the C2:C3 ratio and stability.

Solvent SystemC2 SelectivityStabilityNotes
THF (Anhydrous) High Good Recommended. Solubilizes reactants well; moderate polarity stabilizes the transition state without promoting solvolysis.
DCM (Dichloromethane) HighModerateGood alternative. Product may precipitate, aiding isolation.
Acetic Acid LowPoorAvoid. Promotes acid-catalyzed rearrangement and aromatization.
Methanol ModeratePoorRisk of nucleophilic attack by solvent (solvolysis) at C2/C3.

References

  • Remers, W. A., & Weiss, M. J. (1971).[3] Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles.[4][5][6] III. Introduction of substituents by electrophilic substitution.[1][3][4][7] The Journal of Organic Chemistry, 36(9), 1232–1240.[3][8]

    • [Link]

    • Key Insight: Establishes C2 as the preferred site for electrophilic substitution in this scaffold.
  • Montalban, A. G., et al. (2012).[4][6][7] Formation of N-substituted 4- and 7-oxo-4,5,6,7-tetrahydroindoles revisited: a mechanistic interpretation and conversion into 4- and 7-oxoindoles. Tetrahedron Letters, 53(33), 4276–4279.[4]

    • [Link][6]

    • Key Insight: Discusses the aromatization (dehydrogenation)
  • BenchChem Application Notes. (2025). N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines (and related heterocycles).[1]

    • Key Insight: General protocols for using NBS on partially satur
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.[1][2][9][10][11][12]

    • [Link]

    • Key Insight: Mechanisms of NBS reactivity (Radical vs. Ionic) and importance of solvent choice.

Sources

Technical Support Center: Optimizing Reaction Temperature for 1,3-Cyclohexanedione Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-cyclohexanedione (CHD) condensation reactions. As a highly reactive 1,3-dicarbonyl compound, CHD is a versatile building block for synthesizing complex heterocycles like xanthenes, acridinediones, and polyhydroquinolines. However, its highly acidic active methylene group makes it notoriously prone to temperature-dependent side reactions.

This guide provides field-proven troubleshooting strategies, thermodynamic insights, and self-validating protocols to help you optimize reaction temperatures and maximize your experimental yields.

Diagnostic Decision Tree: Troubleshooting Temperature Failures

When a multicomponent condensation involving CHD fails, temperature is often the primary variable to adjust. Use the diagnostic tree below to identify whether your reaction is suffering from kinetic stalling or thermodynamic side-reactions.

DiagnosticTree Start Issue: Low Yield in CHD Condensation Q1 Are there significant less-polar byproducts? Start->Q1 Dimer Probable Cause: CHD Self-Condensation (Dimerization) Q1->Dimer Yes Q2 Is the intermediate (Michael adduct) stalling? Q1->Q2 No TempLow Solution: Lower Temp (0°C to RT) & Slow Addition Dimer->TempLow TempHigh Solution: Increase Temp (80°C-150°C) for Cyclization Q2->TempHigh Yes, incomplete dehydration

Diagnostic tree for temperature-related failures in 1,3-cyclohexanedione condensations.

Knowledge Base: The Thermodynamics & Kinetics of CHD

To optimize your reaction, you must understand the competing kinetic and thermodynamic pathways. The condensation of CHD with an aldehyde typically follows a cascade: Knoevenagel condensation, followed by a Michael addition of a second CHD molecule, and finally, intramolecular cyclization and dehydration to form products like 1,8-dioxo-octahydroxanthenes[1].

The Dimerization Dilemma

The most common point of failure is the self-condensation (dimerization) of CHD. Because the methylene group between the two carbonyls is highly acidic, it easily deprotonates to form an enolate. At elevated temperatures, this enolate acts as a nucleophile against another CHD molecule, undergoing an aldol addition and subsequent dehydration to form a stable, less-polar conjugated dimer[2]. This side reaction consumes your starting material and drastically reduces the yield of your target cross-condensation product[3].

The Temperature Dichotomy
  • Low Temperatures (0 °C to Room Temperature): Favor the desired cross-aldol/Knoevenagel condensation with the target aldehyde because aldehydes are generally more electrophilic than the ketone carbonyls of CHD. Running the initial steps at room temperature suppresses the higher-activation-energy dimerization pathway[2]. In fact, tandem aldol/Michael additions can often be achieved completely catalyst-free at room temperature[4].

  • High Temperatures (80 °C to 150 °C): While low temperatures are great for forming the acyclic Michael adduct, the subsequent intramolecular cyclization and dehydration steps require significant thermal energy to overcome their activation barriers[5].

Quantitative Impact of Temperature on Reaction Pathways
Reaction StageOptimal Temperature RangeKinetic/Thermodynamic CausalityExpected Yield Impact
Knoevenagel Condensation 0 °C to 25 °CLow temp prevents reversible retro-aldol processes and suppresses CHD self-condensation.High conversion to initial adduct (>90%)[4].
Michael Addition 20 °C to 50 °CModerate thermal energy allows the bulky second CHD molecule to attack the Knoevenagel intermediate.Accumulation of acyclic intermediate.
Cyclization & Dehydration 80 °C to 150 °CHigh activation energy required for intramolecular nucleophilic attack and H₂O elimination.Drives formation of final heterocycle (e.g., Xanthene)[5].
CHD Dimerization (Side Reaction) > 60 °C (without aldehyde)Elevated temperatures provide the activation energy needed for CHD enolates to attack each other.Drastic yield reduction of target product[2].

Mechanistic Pathway Visualization

Mechanism CHD 1,3-Cyclohexanedione + Aldehyde Knoevenagel Knoevenagel Adduct (Fast at RT) CHD->Knoevenagel Base/Acid Catalyst Dimer CHD Dimer (Side Reaction) CHD->Dimer High Temp Self-Condensation Michael Michael Adduct (Intermediate) Knoevenagel->Michael + 2nd CHD Cyclization Cyclized Intermediate (Requires Heat) Michael->Cyclization High Temp (>80°C) Product Final Product (e.g., Xanthene) Cyclization->Product - H2O

Temperature-dependent mechanistic pathway of 1,3-cyclohexanedione multicomponent condensation.

Self-Validating Experimental Protocols

To balance the competing temperature requirements, we recommend a sequential, step-wise approach rather than a harsh, one-pot high-temperature boil.

Protocol A: Room-Temperature Catalyst-Free Tandem Aldol/Michael Addition

Objective: Synthesize the acyclic Michael adduct while strictly avoiding CHD dimerization. Causality: By running the reaction at room temperature in a protic solvent (e.g., methanol), the highly electrophilic aldehyde reacts preferentially with the CHD enol. The low thermal energy is insufficient to drive the higher-activation-energy self-condensation of CHD[4].

  • Preparation: In a round-bottom flask, dissolve the unactivated aldehyde (1.0 mmol) in 5 mL of methanol.

  • Slow Addition: Slowly add 1,3-cyclohexanedione (2.0 mmol) in portions over 15 minutes.

    • Causality: Keeping the instantaneous concentration of CHD low relative to the aldehyde further minimizes the probability of CHD-CHD collisions.

  • Stirring: Stir the mixture at room temperature (20–25 °C) for 4–6 hours.

  • Validation Check (Self-Validating System): Monitor the reaction visually. As the reaction progresses, the acyclic Michael adduct will often precipitate out of the methanolic solution. The appearance of a white/pale solid suspension is a self-validating visual cue that the cross-condensation is successful and dimerization has been avoided.

  • Isolation: Filter the precipitate, wash with cold methanol, and dry under vacuum.

Protocol B: High-Temperature Cyclization for Xanthene/Acridinedione Synthesis

Objective: Drive the acyclic Michael adduct to the fully cyclized and dehydrated heterocycle. Causality: The intramolecular nucleophilic attack and subsequent elimination of water require significant thermal energy. Temperatures between 80 °C and 150 °C are necessary to overcome this activation barrier[5].

  • Setup: Transfer the isolated Michael adduct from Protocol A into a reaction vessel.

  • Catalyst & Solvent: Add a suitable catalyst (e.g., 10 mol% DABCO or a solid acid catalyst like SBA-15) and a high-boiling solvent like toluene, or run under solvent-free melt conditions[1].

  • Heating: Heat the mixture to 110–120 °C.

    • Causality: This specific temperature range provides enough energy for dehydration while avoiding the thermal decomposition of the final product.

  • Validation Check (Self-Validating System): Equip the flask with a Dean-Stark apparatus. The collection of stoichiometric water in the trap is a direct, quantitative validation that the dehydration step is complete.

  • Workup: Cool to room temperature, extract with ethyl acetate, and purify via recrystallization.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a non-polar byproduct instead of my target xanthene? A: You are likely observing the self-condensation (dimerization) of 1,3-cyclohexanedione. CHD possesses a highly acidic active methylene group. At elevated temperatures, it easily forms an enolate that attacks a second CHD molecule, followed by dehydration to form a conjugated dimer[2]. To troubleshoot, lower your initial reaction temperature to 0 °C or room temperature to favor the cross-aldol reaction with your aldehyde, and only apply heat once the intermediate Michael adduct has formed.

Q: How does temperature affect the equilibrium of the Knoevenagel intermediate? A: Aldol and Knoevenagel condensations are inherently reversible. High temperatures can shift the equilibrium backward, especially if the subsequent Michael addition is slow. By maintaining a lower temperature during the initial steps, you trap the Knoevenagel adduct, allowing the second equivalent of CHD to attack and form the stable Michael adduct before any retro-aldol processes occur[4].

Q: Can I use microwave irradiation to bypass prolonged thermal degradation? A: Yes. Prolonged heating (e.g., refluxing for 12-24 hours) to drive the final dehydration step can lead to the degradation of sensitive functional groups and the formation of tars. Microwave irradiation rapidly and uniformly heats the reaction mixture, often completing the cyclization/dehydration sequence in minutes rather than hours, thereby improving the overall yield and purity profile.

Q: I am running a multicomponent Hantzsch reaction with CHD. Do I still need to start at room temperature? A: In multicomponent reactions involving ammonia or ammonium acetate (like the synthesis of decahydroacridine-1,8-diones), the imine formation and cyclization steps are highly demanding. While starting at room temperature minimizes dimerization, you will ultimately need to ramp the temperature up to 60 °C – 112 °C to achieve full conversion to the polyhydroquinoline or acridinedione core[5].

References

1.4 - nih.gov 2.2 - benchchem.com 3.5 - ajgreenchem.com 4.3 - mdpi.com 5.1 - isca.in

Sources

Removing unreacted starting materials from indol-4-one crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Post-Synthesis Challenge

The synthesis of indol-4-ones, valuable scaffolds in medicinal chemistry, often concludes with a crude mixture containing not just the desired product, but also unreacted starting materials, catalysts, and various byproducts. A successful synthesis is defined by the purity of the final compound. This guide provides field-proven troubleshooting strategies and detailed protocols to navigate the critical purification stage, focusing on the common challenges encountered after a Fischer Indole Synthesis—a widely used method for constructing the indole core[1][2][3]. We will address the removal of common starting materials, such as arylhydrazines and cyclic diones, and provide a logical framework for achieving high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial workup left a complex mixture. How can I efficiently remove both the unreacted basic arylhydrazine and the acidic dione starting materials before chromatography?

A: Use a targeted acid-base liquid-liquid extraction. This is the most effective and often underutilized first step in purification. The strategy exploits the different acid-base properties of the components in your crude mixture. Your indol-4-one product is generally neutral, while the arylhydrazine is basic and the typical cyclic 1,3-dione precursor is acidic (due to its enol form).

Causality Explained:

  • Acid Wash: By washing your organic solution with a dilute aqueous acid (e.g., 1M HCl), you protonate the basic arylhydrazine. This forms a water-soluble ammonium salt (R-NH-NH3+ Cl-), which partitions into the aqueous layer, effectively removing it from your product stream[4][5].

  • Base Wash: A subsequent wash with a mild aqueous base (e.g., saturated NaHCO3) will deprotonate the acidic 1,3-dione, converting it into a water-soluble enolate salt. This salt is then extracted into the aqueous phase, leaving your desired neutral indole derivative in the organic layer[6].

  • Initial Dissolution: After neutralizing the reaction's acid catalyst, dissolve the crude reaction residue in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM). Transfer it to a separatory funnel.

  • Acid Wash (Removes Arylhydrazine): Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time.

  • Base Wash (Removes 1,3-Dione): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO3) solution. Shake, vent, and drain the aqueous layer. A second wash with deionized water is recommended to remove any residual bicarbonate.

  • Brine Wash & Drying: Wash the organic layer with saturated aqueous NaCl (brine) to remove bulk water. Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting residue is now significantly enriched with your product and ready for further purification like column chromatography.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Workflow for Acid-Base Extraction."; fontsize = 12; fontname = "Arial"; } enddot

Q2: My compound streaks badly on a silica TLC plate, making it impossible to assess purity or choose a solvent system for column chromatography. What causes this and how can I fix it?

A: Streaking is typically caused by the interaction of the basic indole nitrogen with the acidic surface of the silica gel. [7] Silica gel (SiO2) has surface silanol (Si-OH) groups that are weakly acidic. The lone pair on the indole nitrogen can interact strongly with these sites, causing the compound to "stick" and elute unevenly, resulting in tailing or streaking.

Troubleshooting Steps:

  • Mobile Phase Modification: The easiest fix is to add a small amount of a basic modifier to your eluent system.

    • Triethylamine (NEt₃ or TEA): Add 0.1-2.0% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate).[7] The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, effectively "masking" them from your indole product, which will then elute as a tighter spot.

    • Ammonia in Methanol: For more polar solvent systems, a 1-10% solution of ammonia in methanol can be used as a modifier.[7]

  • Stationary Phase Choice: If streaking persists, consider an alternative stationary phase.

    • Neutral Alumina: Alumina is a good alternative for acid-sensitive or basic compounds.[7] It is available in acidic, neutral, or basic grades; choose neutral or basic for your indole.

    • Deactivated Silica Gel: You can pre-treat, or "deactivate," the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[7]

Before committing to a large-scale column, it's wise to confirm your compound is not decomposing on the silica.

  • Spotting: Lightly spot your compound in one corner of a square TLC plate, about 1.5 cm from each edge.

  • First Elution: Develop the plate using your chosen eluent system.

  • Drying & Rotation: Remove the plate and dry it thoroughly with a heat gun or in a vacuum chamber. Rotate the plate 90 degrees so the line of separated spots is now on the bottom.

  • Second Elution: Develop the plate again in the same eluent system.

  • Visualization: If the compound is stable, you will see a single spot on the diagonal line from the origin.[7] If new spots appear off the diagonal, it indicates decomposition on the silica gel, and you should consider using alumina or a different purification method.[7]

Q3: I've performed an acid-base extraction, but my TLC still shows closely-eluting impurities. What are the best practices for column chromatography of indol-4-ones?

A: Systematic solvent screening and proper column packing are key. Column chromatography is the workhorse for purifying indole derivatives.[1][8][9] Success hinges on finding a mobile phase that provides good separation (ΔRf > 0.2) between your product and impurities.

Best Practices & Protocol:

  • TLC Solvent Screening: Test various solvent systems of differing polarity. A good starting point for many indole derivatives is a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a more polar solvent (like Ethyl Acetate or Dichloromethane). Aim for an Rf value of ~0.25-0.35 for your target compound.[10]

Mobile Phase System (v/v)PolarityTypical Use Case for Indoles
90:10 Hexane:EtOAcLowEluting non-polar impurities or less functionalized indoles.
70:30 Hexane:EtOAcMediumA common starting point for many this compound derivatives.
50:50 Hexane:EtOAcMedium-HighFor more polar indoles with hydroxyl or amino groups.
98:2 DCM:MeOHHighEluting highly polar indoles or baseline impurities.
  • Column Preparation (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Clamp the column perfectly vertically.

    • In a separate beaker, create a slurry of silica gel in your initial, least polar eluting solvent.[8]

    • Pour the slurry into the column, tapping the side gently to dislodge air bubbles. Open the stopcock to allow solvent to drain, settling the silica into a uniform bed. Crucially, never let the solvent level drop below the top of the silica bed. [8]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone).

    • Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column. This "dry loading" technique prevents issues with sample solubility in the non-polar mobile phase and often results in sharper bands and better separation.[7]

  • Elution and Fraction Collection: Begin elution with your starting solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly-adsorbed compounds. Monitor the fractions by TLC to identify those containing your pure product.[8]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Decision tree for column chromatography."; fontsize = 12; fontname = "Arial"; } enddot

Q4: My product is a solid and appears clean by NMR after chromatography, but the melting point is broad. How can I get a sharp melting point and publication-quality material?

A: Recrystallization is the final step for purifying crystalline solids. [11] Chromatography can leave trace amounts of silica or solvent impurities. Recrystallization is a powerful technique that purifies based on differences in solubility at different temperatures.

Causality Explained: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Impurities, ideally, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon cooling).

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your product in various hot solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures like ethanol/water).

  • Dissolution: Place the bulk of your solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at reflux temperature.

  • Cooling (Crucial Step): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Do not disturb the flask.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography.
  • Benchchem. (n.d.). Troubleshooting unexpected side products in indole synthesis.
  • Benchchem. (2025). how to remove unreacted starting materials from N-(1H-Indol-3-ylmethylene)cyclohexylamine.
  • Benchchem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Indole Alkaloids.
  • Sorbent Technologies. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • University of Victoria. (n.d.). Column chromatography.
  • Showa Denko K.K. (1992). Process of preparing purified aqueous indole solution. U.S. Patent 5,085,991.
  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectroscopy of 1,5,6,7-Tetrahydro-4H-indol-4-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of heterocyclic compounds is paramount. 1,5,6,7-Tetrahydro-4H-indol-4-one is a valuable scaffold in medicinal chemistry, appearing in various synthetic pathways for pharmacologically active molecules.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for the structural elucidation of such molecules. This guide provides an in-depth analysis of the characteristic ¹H NMR spectral features of 1,5,6,7-tetrahydro-4H-indol-4-one, offering a comparative perspective with structurally related compounds to aid in unambiguous identification and purity assessment.

Deciphering the ¹H NMR Spectrum of 1,5,6,7-Tetrahydro-4H-indol-4-one

The ¹H NMR spectrum of 1,5,6,7-tetrahydro-4H-indol-4-one, typically recorded in a deuterated solvent like DMSO-d₆, presents a unique fingerprint of its molecular structure.[3] Each signal, characterized by its chemical shift (δ), multiplicity, and integration, corresponds to a specific set of protons within the molecule.

A representative ¹H NMR spectrum of 1,5,6,7-tetrahydro-4H-indol-4-one in DMSO-d₆ exhibits the following key signals:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-N (Indole NH)~11.0 - 11.5Broad Singlet1H
H-2~7.0 - 7.2Triplet1H
H-3~6.2 - 6.4Triplet1H
H-7 (CH₂)~2.8 - 3.0Triplet2H
H-5 (CH₂)~2.4 - 2.6Triplet2H
H-6 (CH₂)~2.0 - 2.2Multiplet2H

Note: Chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and instrument.

The downfield chemical shift of the indole N-H proton is a characteristic feature, arising from its acidic nature and involvement in hydrogen bonding. The protons on the pyrrole ring (H-2 and H-3) appear in the aromatic region, with their coupling giving rise to triplet signals. The aliphatic protons of the cyclohexanone ring exhibit distinct signals corresponding to their proximity to the electron-withdrawing carbonyl group and the indole ring. The protons at C-7, adjacent to the indole nitrogen, are deshielded compared to the other methylene groups. The protons at C-5, alpha to the carbonyl group, are also shifted downfield. The C-6 protons, being the most shielded, appear at the most upfield position among the aliphatic signals.

A Comparative Analysis: Distinguishing Features

To fully appreciate the unique spectral characteristics of 1,5,6,7-tetrahydro-4H-indol-4-one, a comparison with structurally related molecules is insightful.

1,5,6,7-Tetrahydro-4H-indol-4-one vs. Cyclohexanone

Cyclohexanone provides a basic reference for the saturated six-membered ring portion of the target molecule.

CompoundKey ¹H NMR Signals (CDCl₃)
1,5,6,7-Tetrahydro-4H-indol-4-one Aromatic signals (~6.2-7.2 ppm), NH proton (~11.0-11.5 ppm in DMSO-d₆), distinct aliphatic multiplets.
Cyclohexanone Two main multiplets: α-protons (~2.35 ppm) and β,γ-protons (~1.55-2.07 ppm).[4]

The most significant difference is the presence of the aromatic and N-H signals in 1,5,6,7-tetrahydro-4H-indol-4-one, which are absent in cyclohexanone. This immediately confirms the presence of the indole moiety.

1,5,6,7-Tetrahydro-4H-indol-4-one vs. 2-Cyclohexen-1-one

2-Cyclohexen-1-one introduces vinylic protons, offering a comparison for the unsaturated aspect of the pyrrole ring.

CompoundKey ¹H NMR Signals (CDCl₃)
1,5,6,7-Tetrahydro-4H-indol-4-one Aromatic protons of the pyrrole ring (~6.2-7.2 ppm).
2-Cyclohexen-1-one Vinylic protons at α (~6.0 ppm) and β (~7.0 ppm) positions to the carbonyl group.[5][6]

While both have signals in the downfield region, the chemical shifts and coupling patterns of the pyrrole protons in the target molecule are distinct from the vinylic protons in 2-cyclohexen-1-one. The resonance structures of 2-cyclohexen-1-one lead to a more deshielded β-proton.[6]

1,5,6,7-Tetrahydro-4H-indol-4-one vs. Indole

Indole serves as the parent aromatic system for comparison.

CompoundKey ¹H NMR Signals (CDCl₃)
1,5,6,7-Tetrahydro-4H-indol-4-one Aliphatic proton signals (~2.0-3.0 ppm) corresponding to the tetrahydro-4-one ring.
Indole Aromatic protons on the benzene ring (~7.1-7.7 ppm) and pyrrole ring (~6.5-7.2 ppm).[1]

The clear distinction here is the presence of the aliphatic signals in 1,5,6,7-tetrahydro-4H-indol-4-one, indicating the partially saturated nature of the molecule.

Experimental Protocol for ¹H NMR Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following is a generalized, field-proven protocol for small organic molecules.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition Sample Weigh 5-25 mg of Sample Vial Transfer to a Clean, Dry Vial Sample->Vial Solvent Add 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6) Vial->Solvent Dissolve Vortex or Gently Warm to Dissolve Solvent->Dissolve Filter Filter through Cotton Plug into NMR Tube if Particulate is Present Dissolve->Filter Insert Insert NMR Tube into Spinner Turbine Filter->Insert Place Place in NMR Spectrometer Insert->Place Lock Lock on Deuterium Signal Place->Lock Shim Shim the Magnetic Field Lock->Shim Acquire Acquire Spectrum Shim->Acquire G cluster_data Spectral Data cluster_info Structural Information ChemShift Chemical Shift (δ) Environment Electronic Environment ChemShift->Environment Integration Integration NumProtons Number of Protons Integration->NumProtons Multiplicity Multiplicity (Splitting) NeighboringProtons Number of Neighboring Protons Multiplicity->NeighboringProtons Structure Molecular Structure Environment->Structure NumProtons->Structure NeighboringProtons->Structure

Caption: The logical flow from ¹H NMR data to molecular structure determination.

This guide provides a foundational understanding of the ¹H NMR characteristics of 1,5,6,7-tetrahydro-4H-indol-4-one. By understanding its unique spectral fingerprint and how it compares to similar structures, researchers can confidently identify this important synthetic intermediate and proceed with their research and development endeavors.

References

  • PubChem. Cyclohexanone. [Link]

  • PubChem. 2-Cyclohexen-1-one. [Link]

  • PubChem. Indole. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • University of Colorado Boulder. NMR Spectrum Acquisition. [Link]

  • PubChem. 1,5,6,7-Tetrahydro-4H-indol-4-one. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • MDPI. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • HETEROCYCLES. NMR STUDIES OF INDOLE. [Link]

  • Organic Chemistry at CU Boulder. NMR Spectrum Acquisition. [Link]

  • ResearchGate. a) ¹H NMR spectra of cyclohexanone in the presence and absence of CdSe QDs. [Link]

  • Biological Magnetic Resonance Data Bank. bmse000405 Cyclohexanone at BMRB. [Link]

  • Biological Magnetic Resonance Data Bank. bmse000097 Indole at BMRB. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

  • ResearchGate. Proton NMR of 2-cyclohexene-1-one. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

Sources

Validating Purity of Indol-4-one: A Comparative HPLC-UV Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of bioactive heterocycles, 1,5,6,7-tetrahydro-4H-indol-4-one (commonly referred to as indol-4-one) serves as a critical intermediate for serotonin receptor ligands and beta-blockers. While techniques like LC-MS and qNMR offer specific advantages, HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) remains the industry "workhorse" for purity validation due to its robustness, reproducibility, and cost-efficiency.

This guide objectively compares HPLC-UV against high-end alternatives and provides a self-validating protocol designed for drug development environments.

Chemical Intelligence & Analysis Strategy

To validate purity effectively, one must understand the analyte's behavior.[1][2]

  • Analyte: 1,5,6,7-tetrahydro-4H-indol-4-one[3][4][5][6][7]

  • Molecular Weight: 135.16 g/mol [8]

  • Chromophores: The conjugated system (pyrrole ring fused to a ketone) exhibits strong UV absorption, typically showing maxima near 220 nm and 280–300 nm.

  • Polarity: Moderate. The ketone and pyrrole N-H moiety create hydrogen bonding potential, requiring a polar-embedded or end-capped stationary phase to prevent peak tailing.

Strategic Method Comparison

Before committing to a protocol, researchers must evaluate if HPLC-UV is the correct tool for their specific phase of development.

Table 1: Performance Matrix of Purity Analysis Methods
FeatureHPLC-UV (Recommended) LC-MS (Alternative) qNMR (Primary Ref) GC-FID
Primary Utility Routine purity & QC releaseTrace impurity ID & biological matricesAbsolute purity determinationVolatile impurity screening
Sensitivity Moderate (0.05% limit)High (ppm/ppb levels)Low (>1% typically)High
Specificity Good (with optimal gradient)Excellent (Mass fingerprint)Perfect (Structural certainty)Good
Throughput High (Rapid injections)ModerateLowHigh
Cost/Run Low ($)High (

$)
Moderate (

)
Low ($)
Limitations Requires chromophore; co-elution riskMatrix effects; ionization suppressionHigh sample mass requiredThermal degradation risk
Decision Framework: Selecting the Right Method

The following logic gate helps determine when to deploy HPLC-UV versus LC-MS.

MethodSelection Start Start: Purity Analysis Needs Trace Need to detect <0.05% impurities? Start->Trace Structure Are impurity structures unknown? Trace->Structure No LCMS Select LC-MS/HRMS Trace->LCMS Yes Routine Routine QC / Batch Release? Structure->Routine No Structure->LCMS Yes HPLC Select HPLC-UV Routine->HPLC Yes qNMR Select qNMR (Reference Std) Routine->qNMR No (Calibration needed)

Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity and structural identification requirements.

Validated Experimental Protocol (HPLC-UV)

This protocol is designed to be self-validating , meaning the system suitability parameters confirm the data's reliability before results are accepted.

A. Instrumentation & Conditions[10][11]
  • System: HPLC with PDA (Photodiode Array) or VWD (Variable Wavelength Detector).[2]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Causality: End-capping reduces silanol interactions with the pyrrole nitrogen, preventing peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Causality: Formic acid buffers the pH, keeping the analyte in a neutral state to ensure consistent retention times.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: 254 nm (primary) and 280 nm (secondary).

  • Column Temp: 30°C.

B. Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
2.05Hold to elute polar salts
12.090Linear gradient to elute organics
15.090Wash column
15.15Return to initial
20.05Re-equilibration (Critical)
C. Standard Preparation
  • Stock Solution: Dissolve 10 mg this compound in 10 mL Acetonitrile (1 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A:B (50:50).

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.05% of target concentration (0.5 µg/mL).

D. Validation Workflow (ICH Q2 Aligned)

Follow this sequence to validate the method for your specific lab environment.

ValidationWorkflow Step1 1. Specificity (Inject Blank & Placebo) Step2 2. System Suitability (5 Replicate Injections) Step1->Step2 Step3 3. Linearity (5 Levels: 50-150%) Step2->Step3 Step4 4. Accuracy/Recovery (Spike at 80, 100, 120%) Step3->Step4 Step5 5. Robustness (Flow/Temp variations) Step4->Step5

Figure 2: Step-by-step validation workflow ensuring ICH Q2 compliance.

Data Analysis & Acceptance Criteria

To ensure Scientific Integrity , the following criteria must be met for every analytical run.

System Suitability Test (SST)

Before analyzing samples, calculate these metrics from 5 replicate injections of the Working Standard:

  • Precision (RSD):

    
     for peak area.
    
  • Tailing Factor (

    
    ): 
    
    
    
    .
    • Note: If

      
      , the column may have active silanols. Switch to a "Base Deactivated" column or increase buffer strength.
      
  • Theoretical Plates (

    
    ): 
    
    
    
    .
Calculating Purity (Area Normalization)

For high-purity intermediates, the Area % method is standard, provided all impurities have similar extinction coefficients (or Response Factors are applied).



  • Warning: This assumes all impurities absorb at the detection wavelength. For absolute quantification, use an external standard calibration curve.

Troubleshooting Guide (Causality-Driven)

ObservationProbable CauseCorrective Action
Peak Tailing Interaction between pyrrole -NH and silica silanols.Use a newer generation C18 column (e.g., Hybrid Particle Technology) or add 10mM Ammonium Acetate to Mobile Phase A.
Baseline Drift Gradient absorption differences.Ensure Mobile Phase A and B have balanced UV absorbance (e.g., use HPLC-grade additives).
Ghost Peaks Carryover from previous high-concentration injection.Add a "needle wash" step with 100% Acetonitrile between injections.
Rt Shift pH fluctuation or temperature instability.Check column oven function; prepare fresh buffer daily to prevent evaporation/pH shift.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[9] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • PubChem. (2025).[8][10] 1,5,6,7-Tetrahydro-4H-indol-4-one Compound Summary. National Center for Biotechnology Information. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[11][12][13] Wiley. Link

Sources

Comparison of biological binding affinity: Indol-4-one vs Indole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the classical Indole scaffold and its partially saturated, oxidized bioisostere, 1,5,6,7-tetrahydro-4H-indol-4-one (referred to herein as Indol-4-one ).

While Indole is a ubiquitous pharmacophore leveraging aromaticity and hydrophobicity, the this compound scaffold is strategically employed to introduce a hydrogen bond acceptor (C=O) vector, alter solubility profiles, and modify 3D topology from planar to puckered. This guide analyzes their binding mechanics, physicochemical divergences, and experimental performance in drug discovery, specifically within kinase and GPCR target classes.

Structural & Physicochemical Divergence[1]

The fundamental difference lies in the saturation of the carbocyclic ring and the introduction of a carbonyl group. This alteration shifts the scaffold from a fully aromatic, lipophilic entity to a polar, partially aliphatic system.

Comparative Analysis Table
FeatureIndole (1H-Indole)This compound (1,5,6,7-tetrahydro-4H-indol-4-one)Impact on Binding
Structure Bicyclic aromatic (10

-electrons)
Pyrrole fused to cyclohexenoneLoss of benzene ring aromaticity.
H-Bonding Donor (NH) onlyDonor (NH) + Acceptor (C=O) C=O allows interaction with backbone amides (e.g., kinase hinge).
Topology Fully Planar (2D)Pyrrole is planar; Cyclohexenone is puckered (Envelope/Half-chair)"Pucker" allows access to non-planar sub-pockets; disrupts

-stacking.
Electronic Electron-rich (Nucleophilic C3)Polarized system; Dipole moment increasesAltered electrostatic potential map; improved water solubility.
Solubility Low (Lipophilic, high lattice energy)Moderate to HighReduced planarity disrupts crystal packing; C=O interacts with solvent.
Diagram 1: Pharmacophore & Interaction Vector Map

The following diagram illustrates the directional binding vectors available to each scaffold.

PharmacophoreMap cluster_Indole Indole Scaffold cluster_Indolone This compound Scaffold Indole Indole Core (Planar Aromatic) PiStack Pi-Pi Stacking (Phe, Tyr, Trp) Indole->PiStack Primary Interaction HDon H-Bond Donor (NH -> Backbone C=O) Indole->HDon Hinge Binding Indolone This compound Core (Puckered Aliphatic) HAcc H-Bond Acceptor (C=O <- Backbone NH) Indolone->HAcc Unique Vector (Critical for Specificity) Shape 3D Shape Fit (Non-planar pockets) Indolone->Shape Induced Fit HDon2 H-Bond Donor (NH -> Backbone C=O) Indolone->HDon2 Retained

Caption: Comparative interaction maps showing the this compound's gain of an H-bond acceptor vector at the expense of the Indole's Pi-stacking capability.

Mechanistic Binding Insights

The "Hinge Binder" Effect (Kinases)

In kinase inhibitor design, the scaffold often mimics the adenine ring of ATP, binding to the "hinge region" of the protein.

  • Indole: Typically binds via the NH (donor) to the backbone carbonyl of the hinge residue (e.g., Glu, Met). However, it lacks a complementary acceptor for the backbone NH, often requiring derivatization at C3 or N1 to achieve potency.

  • This compound: The C4-carbonyl acts as a direct H-bond acceptor for the backbone NH of the hinge residue. This creates a bidentate binding mode (Donor-Acceptor pair) intrinsic to the core scaffold, often resulting in higher ligand efficiency (LE) without adding external functional groups.

GPCR Selectivity (Serotonin Receptors)

For targets like the 5-HT7 receptor:

  • Indole derivatives (e.g., tryptamines) bind deep in the orthosteric pocket, largely driven by hydrophobic packing against aromatic residues (e.g., Phe/Trp toggles).

  • This compound analogs prevent the racemization often seen with indanone derivatives and provide a specific vector to interact with polar residues (e.g., Ser/Thr) in the transmembrane bundle, potentially biasing signaling pathways (e.g.,

    
    -arrestin vs. G-protein).
    

Performance Data: Case Studies

Case Study A: VEGF-R2 Tyrosine Kinase Inhibition

Researchers compared 3-substituted indolin-2-ones containing either a tetrahydroindole or standard indole moiety.[1]

Compound ClassScaffoldTargetIC50 (nM)Binding Mechanism
Analog 9d Tetrahydrothis compound VEGF-R2 (Flk-1)4 nM Bidentate H-bond (NH donor + C=O acceptor) + Hydrophobic fit
Standard IndoleVEGF-R2 (Flk-1)> 50 nMMonodentate H-bond (NH donor) +

-stacking

Data Source: Sun et al. (2000). J. Med. Chem. [1]

Analysis: The this compound derivative (9d) demonstrated superior potency. Crystallographic data (FGF-R1 cocrystal) confirmed that the carbonyl oxygen accepts a hydrogen bond from the hinge region backbone amide, a key interaction missing in the pure indole analog.

Case Study B: Tubulin Polymerization Inhibition

In the design of Combretastatin A-4 (CA-4) analogs:

  • Indole analogs (C5/C6 substituted) showed potent IC50 values (~0.58

    
    M) driven by the planar aromatic system slotting into the colchicine binding site.
    
  • This compound analogs were less effective in this specific hydrophobic pocket because the loss of aromaticity and planarity disrupted the tight packing required between

    
    - and 
    
    
    
    -tubulin subunits.

Experimental Protocol: Determining Binding Kinetics (SPR)

To objectively compare these scaffolds, equilibrium dissociation constants (


) alone are insufficient. Residence time (

) is often the differentiator for the this compound scaffold due to the specific H-bond network.

Method: Surface Plasmon Resonance (SPR) (e.g., Biacore T200).

Step-by-Step Workflow
  • Sensor Chip Preparation:

    • Immobilize the target protein (e.g., Kinase domain) onto a CM5 sensor chip using standard amine coupling (EDC/NHS).

    • Target Density: Aim for low density (~2000 RU) to prevent mass transport limitations.

  • Compound Preparation:

    • Dissolve Indole and this compound analogs in 100% DMSO (10 mM stock).

    • Dilute into running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) to a final DMSO concentration of 1-2%.

  • Kinetic Titration (Single Cycle):

    • Inject a 5-point concentration series (e.g., 0.1 nM to 100 nM) without regeneration between injections.

    • Flow Rate: High flow (50-100

      
      L/min) to minimize rebinding effects.
      
    • Contact Time: 120s association, 600s dissociation.

  • Data Analysis:

    • Reference subtract (Flow cell 2 - Flow cell 1) and solvent correct (DMSO calibration).

    • Fit data to a 1:1 Langmuir binding model .

    • Critical Output: Compare

      
       (association rate) and 
      
      
      
      (dissociation rate).
Diagram 2: SPR Experimental Logic

SPR_Workflow cluster_Analysis Data Processing Start Start: Scaffold Comparison Immob Immobilize Target (CM5 Chip) Start->Immob Inject Inject Analogs (Single Cycle Kinetics) Immob->Inject RefSub Reference Subtraction Inject->RefSub Fit 1:1 Langmuir Fit RefSub->Fit Result Compare k_off (Residence Time) Fit->Result Decision Select Scaffold Result->Decision Slower k_off wins

Caption: Workflow for differentiating scaffolds based on kinetic residence time rather than thermodynamic affinity alone.

References

  • Sun, L., et al. (2000). "Identification of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases." Journal of Medicinal Chemistry, 43(14), 2655–2663.

  • Goekjian, P. G., & Jirousek, M. R. (1999). "Protein Kinase C Inhibitors as Novel Anticancer Drugs.
  • Zhang, M., et al. (2015). "Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors." Journal of Medicinal Chemistry, 58(9), 3806-3816.[2]

  • Verma, S., et al. (2021). "4,5,6,7-Tetrahydroindol-4-ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures." Molecules, 26(15), 4596.

  • Modica, M., et al. (2024). "Design and discovery of a high affinity, selective and

    
    -arrestin biased 5-HT7 Receptor Agonist." Bioorganic & Medicinal Chemistry, 30, 115945. 
    

Sources

Spectroscopic Identification of Tautomeric Forms of 4-Hydroxyindole Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic identification of tautomeric forms of 4-hydroxyindole precursors Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the synthesis of serotonergic modulators (e.g., Pindolol, Psilocin), 4-hydroxyindole is a critical scaffold.[1][2][3] Its primary precursor, 4-oxo-4,5,6,7-tetrahydroindole (4-OTHI), represents a stable "keto" form that must undergo aromatization to yield the target "enol" (phenolic) indole.[1]

Distinguishing between these forms and identifying transient tautomers during synthesis is a frequent analytical bottleneck. This guide objectively compares spectroscopic methodologies (


H/

C NMR, FT-IR, UV-Vis) for differentiating the keto-precursor from the enol-product , providing self-validating protocols to ensure structural certainty in drug development pipelines.[1]

The Tautomeric Landscape

The core structural challenge lies in the keto-enol equilibrium and the aromatization process.

  • Form A (Precursor): 4-oxo-4,5,6,7-tetrahydroindole.[1][4] Non-aromatic six-membered ring.[5][6] Dominant Keto form.

  • Form B (Product): 4-hydroxyindole.[1][2][3][5][7] Fully aromatic indole system. Dominant Enol (Phenol) form.

While Form A is stable as a ketone, it can exhibit enolic character in polar aprotic solvents, complicating analysis.[1] Conversely, Form B is stable as a phenol but can be confused with oxidized quinone-like impurities.[1]

Visualization: Tautomeric & Synthetic Pathway

The following diagram illustrates the structural relationship and the critical spectroscopic checkpoints.[8]

Tautomerism cluster_markers Key Spectroscopic Markers Precursor 4-oxo-4,5,6,7-tetrahydroindole (Keto Form - Precursor) Transition Transient Enol Intermediate (Unstable) Precursor->Transition Tautomerization (Acid/Base Catalyzed) Marker1 NMR: C=O (~194 ppm) IR: 1660 cm⁻¹ Precursor->Marker1 Product 4-Hydroxyindole (Enol Form - Aromatic) Transition->Product Dehydrogenative Aromatization Product->Precursor Reversible (Rare) Marker2 NMR: C-OH (~150 ppm) IR: 3300 cm⁻¹ (OH) Product->Marker2

Figure 1: Structural pathway from keto-precursor to hydroxy-indole product, highlighting the aromatization step and key spectroscopic markers.[1]

Comparative Analysis of Spectroscopic Techniques

This section evaluates the three primary techniques for distinguishing tautomeric forms.

Table 1: Performance Matrix
FeatureNMR (

H /

C)
FT-IR (Solid/Solution) UV-Vis Spectroscopy
Primary Utility Definitive structural elucidation & tautomer ratio quantification.[1]Rapid functional group ID (C=O vs OH).Monitoring aromatization kinetics.
Differentiation Power High. Distinct chemical shifts for aliphatic vs aromatic protons.Medium. Good for C=O detection, but OH region can be ambiguous due to H-bonding.Low to Medium. Good for conjugation changes, poor for specific structural assignment.[1]
Sample Requirement 5–10 mg (Solution).<1 mg (Solid/Oil).µg range (Solution).
Time to Result 10–30 mins.<5 mins.Real-time.
Key Limitation Solvent dependent; exchangeable protons (OH/NH) may disappear.Cannot easily quantify tautomeric ratios in solution.Broad bands; lacks structural specificity.
Deep Dive: NMR Spectroscopy (The Gold Standard)

NMR provides the most reliable evidence for tautomeric character.

  • The Keto Marker (Precursor): Look for the carbonyl carbon in

    
    C NMR at ~190–195 ppm . In 
    
    
    
    H NMR, the tetrahydro-ring protons appear as distinct triplets/multiplets in the 2.0–3.0 ppm range.
  • The Enol Marker (Product): The carbonyl signal disappears, replaced by a phenolic C-OH signal at ~150 ppm . The aliphatic multiplets are replaced by aromatic proton signals (doublets/triplets) in the 6.5–7.5 ppm region.

  • Self-Validation: If the OH signal is broad or invisible in CDCl

    
     due to exchange, switch to DMSO-d
    
    
    
    . Strong intramolecular H-bonding (common in 4-hydroxyindoles) will sharpen the OH singlet and shift it downfield (>8 ppm).
Deep Dive: FT-IR Spectroscopy
  • The Keto Marker: A strong, sharp band at 1650–1680 cm

    
      (Conjugated C=O).[1]
    
  • The Enol Marker: Disappearance of the C=O band. Appearance of a broad O-H stretch at 3200–3500 cm

    
      and sharpening of C=C aromatic stretches at 1580–1620 cm
    
    
    
    .

Experimental Protocols

Protocol A: Solvent-Dependent NMR Characterization

Objective: To definitively assign the tautomeric form and assess stability.

Reagents:

  • Analyte (5-10 mg)

  • Solvent A: Chloroform-d (CDCl

    
    ) – Non-polar, disrupts weak H-bonds.[1]
    
  • Solvent B: DMSO-d

    
     – Polar aprotic, stabilizes H-bonds, slows proton exchange.[1]
    

Workflow:

  • Preparation: Dissolve 5 mg of the precursor/product in 0.6 mL CDCl

    
    .
    
  • Acquisition 1: Acquire

    
    H NMR (min 16 scans).
    
    • Checkpoint: Check for aliphatic multiplets (2.0-3.0 ppm). If present

      
      Keto form (Precursor) .
      
  • Acquisition 2: Acquire

    
    C NMR (min 256 scans).
    
    • Checkpoint: Look for C=O peak (>190 ppm).

  • Solvent Switch (Validation): If structure is ambiguous or OH/NH signals are missing, prepare a new sample in DMSO-d

    
     .
    
    • Rationale: DMSO acts as a H-bond acceptor, "locking" the OH/NH protons and preventing rapid exchange, making them visible as sharp singlets.

  • Interpretation:

    • Precursor: C=O (~194 ppm), CH

      
       signals present.
      
    • Product: C-OH (~148 ppm), Aromatic CH signals only.

Protocol B: Monitoring Aromatization via UV-Vis

Objective: Real-time monitoring of the conversion from Keto-precursor to Enol-product.

Workflow:

  • Baseline: Prepare a 50 µM solution of the pure 4-oxo-tetrahydroindole precursor in Methanol. Record spectrum (200–500 nm).

    • Expectation: Absorption max

      
       ~250-280 nm (limited conjugation).
      
  • Reaction Monitoring: Aliquot reaction mixture at intervals, dilute to 50 µM.

  • Endpoint Detection: Watch for the emergence of a new bathochromic shift (Red shift) to 290–310 nm .

    • Causality: The formation of the fully aromatic indole system extends conjugation, lowering the energy gap (

      
      ), shifting absorption to longer wavelengths.[1]
      
  • Validation: Isosbestic points should appear if the reaction is clean (A

    
     B direct conversion).
    

Decision Workflow (Self-Validating System)

Use this logic flow to determine the identity of your isolated material.

DecisionTree Start Start: Isolated Material IR_Step Step 1: Run FT-IR Start->IR_Step Check_CO Is strong C=O band (1650-1680 cm⁻¹) present? IR_Step->Check_CO Keto_Likely Likely Keto-Precursor (Tetrahydroindole) Check_CO->Keto_Likely Yes Enol_Likely Likely Hydroxyindole (Aromatic) Check_CO->Enol_Likely No NMR_Step Step 2: Run ¹H NMR (CDCl₃) Keto_Likely->NMR_Step Enol_Likely->NMR_Step Check_Aliphatic Are CH₂ multiplets (2.0-3.0 ppm) present? NMR_Step->Check_Aliphatic Confirm_Keto CONFIRMED: 4-oxo-4,5,6,7-tetrahydroindole Check_Aliphatic->Confirm_Keto Yes Check_Aromatic Are aromatic protons (6.5-7.5 ppm) present? Check_Aliphatic->Check_Aromatic No Confirm_Enol CONFIRMED: 4-Hydroxyindole Check_Aromatic->Confirm_Enol Yes Ambiguous Ambiguous? Run ¹³C NMR Check_Aromatic->Ambiguous No

Figure 2: Spectroscopic decision tree for differentiating 4-hydroxyindole precursors from products.

References

  • Liu, Z., Yang, S., Zhu, C., & Gao, J. (1988).[1][7] A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities. Link

  • Khatri, J. K., et al. (2022).[1][2][3] Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Pharmaceutical Sciences. Link

  • Remers, W. A., et al. (1971).[1] General Synthesis of 4-oxo-4,5,6,7-tetrahydroindoles. Journal of Organic Chemistry. (Contextual grounding for precursor synthesis).

  • Kuzu, B., & Menges, N. (2016).[1] Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures. Spectrochimica Acta Part A. Link

  • Nasiri, H. R. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Link

Sources

Analytical Profiling of Indol-4-ones: NMR Shift Differences Between N-Protected and Unprotected Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,5,6,7-Tetrahydro-4H-indol-4-ones are privileged scaffolds in medicinal chemistry and drug discovery. They are frequently utilized as critical building blocks in the synthesis of complex active pharmaceutical ingredients, including potent Bub1 kinase inhibitors and targeted anticancer agents[1]. During multi-step synthetic campaigns, the pyrrole nitrogen of the indol-4-one core often requires protection to prevent unwanted side reactions, such as premature N-alkylation or oxidative degradation.

Differentiating between the unprotected (N-H) and N-protected states is a mandatory quality control checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive analytical proof of successful protection or deprotection. This guide objectively compares the


H and 

C NMR shift differences between unprotected, N-Boc, and N-Ts indol-4-ones, providing researchers with a reliable, data-backed framework for structural validation[2].

Mechanistic Causality of NMR Shifts

The chemical shifts of the pyrrole protons (H-2 and H-3) in the this compound system are highly sensitive to the electronic nature of the nitrogen substituent[3].

  • Unprotected (N-H) State : In the free state, the nitrogen lone pair participates fully in the aromatic sextet of the pyrrole ring. This electron donation shields the ring protons, causing H-2 and H-3 to resonate relatively upfield (typically ~6.4–6.8 ppm in CDCl

    
    ). The N-H proton itself appears as a broad singlet, highly dependent on concentration and hydrogen bonding, usually between 8.5 and 9.5 ppm[2].
    
  • N-Protected (EWG) State : Installing an electron-withdrawing group (EWG) like tert-butyloxycarbonyl (Boc) or p-toluenesulfonyl (Ts) fundamentally alters the ring's electron density. The protecting group pulls the nitrogen lone pair away from the pyrrole ring via resonance (into the carbamate carbonyl or sulfonyl moiety). This depletion of electron density strongly deshields the pyrrole protons. The H-2 proton, being directly adjacent to the nitrogen, experiences a pronounced downfield shift (

    
     ≈ +0.5 to +0.8 ppm). Furthermore, bulky protecting groups like Ts introduce magnetic anisotropy and steric hindrance, which restrict the conformational flexibility of the adjacent aliphatic protons (H-7) in the fused cyclohexanone ring, pushing them downfield as well[4].
    

Quantitative Data Comparison

The following tables summarize the characteristic NMR shifts for 1,5,6,7-tetrahydro-4H-indol-4-one derivatives in CDCl


 at 298 K. This data serves as a comparative baseline for reaction monitoring.
Table 1: H NMR Chemical Shift Comparison (CDCl , in ppm)
Proton AssignmentUnprotected (N-H)N-Boc ProtectedN-Ts ProtectedShift Causality / Observation
N-H / N-R 8.50–9.00 (br s, 1H)1.60 (s, 9H, t-Bu)2.40 (s, 3H, Ts-CH

)
Loss of broad N-H peak confirms successful protection.
H-2 (Pyrrole) 6.65 (m, 1H)7.25 (d, 1H)7.40 (d, 1H)Strong downfield shift due to EWG deshielding.
H-3 (Pyrrole) 6.45 (m, 1H)6.60 (d, 1H)6.65 (d, 1H)Moderate downfield shift; further from the N-atom.
H-5 (Aliphatic) 2.45 (t, 2H)2.48 (t, 2H)2.45 (t, 2H)Minimal change; sterically and electronically distant.
H-7 (Aliphatic) 2.80 (t, 2H)3.10 (t, 2H)3.15 (t, 2H)Downfield shift due to steric/anisotropic effects of N-group.
Ar-H (Protecting) N/AN/A7.30 (d, 2H), 7.80 (d, 2H)Characteristic AA'BB' system of the tosyl aromatic ring.
Table 2: C NMR Chemical Shift Comparison (CDCl , in ppm)
Carbon AssignmentUnprotected (N-H)N-Boc ProtectedN-Ts Protected
C-4 (Carbonyl) 194.5193.8193.5
C-2 (Pyrrole) 119.5122.5124.0
C-3 (Pyrrole) 105.0107.5109.0
Protecting Group N/A149.0 (C=O), 84.5 (C

), 28.0 (CH

)
145.0, 135.5, 130.0, 127.0 (Ar), 21.5 (CH

)

Experimental Methodologies: Self-Validating Protocol

To ensure high-fidelity NMR data, the synthesis and sample preparation must follow a strict, self-validating workflow. The following protocol describes the N-Boc protection of 1,5,6,7-tetrahydro-4H-indol-4-one and subsequent NMR validation[5].

Step 1: Synthesis of N-Boc-1,5,6,7-tetrahydro-4H-indol-4-one
  • Reaction Setup : In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 mmol of unprotected 1,5,6,7-tetrahydro-4H-indol-4-one in 10 mL of anhydrous dichloromethane (CH

    
    Cl
    
    
    
    ).
  • Reagent Addition : Add 0.1 mmol of 4-dimethylaminopyridine (DMAP) and 1.2 mmol of triethylamine (Et

    
    N). Stir for 5 minutes at room temperature.
    
  • Protection : Slowly add 1.2 mmol of di-tert-butyl dicarbonate (Boc

    
    O) dropwise.
    
    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc pyridinium intermediate that accelerates the transfer of the Boc group to the weakly nucleophilic pyrrole nitrogen.

  • Monitoring : Stir the reaction at room temperature for 3 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3). The protected product will have a higher

    
     value due to the loss of the polar N-H hydrogen bond donor.
    
Step 2: Workup and Purification
  • Quench the reaction with 10 mL of saturated aqueous NH

    
    Cl to neutralize the amines.
    
  • Extract the aqueous layer with CH

    
    Cl
    
    
    
    (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-20% EtOAc in Hexanes) to isolate the pure N-Boc derivative.

Step 3: NMR Sample Preparation and Acquisition
  • Sample Prep : Dissolve 15 mg of the purified N-Boc product in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a clean, dry 5 mm NMR tube.
    
  • Acquisition : Acquire the

    
    H NMR spectrum on a 400 MHz or higher spectrometer.
    
    • Causality: Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the massive 9H Boc singlet against the 1H pyrrole doublets. Shorter delays may result in truncated integration for the t-butyl group.

  • Validation : Confirm success by verifying the complete disappearance of the broad N-H peak (~8.5 ppm) and the appearance of the sharp 9H singlet at ~1.60 ppm.

Workflow Diagram

G N1 Unprotected this compound (N-H) N2 Boc2O, DMAP, Et3N CH2Cl2, RT N1->N2 Protection N3 N-Boc this compound (Protected) N2->N3 Isolation N4 NMR Sample Prep (CDCl3 + TMS) N3->N4 Dissolution N5 1H/13C NMR Analysis (Downfield Shift of H-2) N4->N5 Acquisition

Workflow for N-Boc protection and subsequent NMR validation of indol-4-ones.

References

  • National Center for Biotechnology Information. "1,5,6,7-Tetrahydro-4H-indol-4-one" PubChem Compound Summary for CID 280229.[Link]

  • Kulkarni, A. et al. "Sulfamic acid promoted one-pot multicomponent reaction: a facile synthesis of 4-oxo-tetrahydroindoles under ball milling." RSC Advances, 2019.[Link]

  • European Patent Office. "3-AMINO-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONES" EP3157914B1, 2015.
  • World Intellectual Property Organization. "3-AMINO-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONES" WO2015193339A1, 2015.

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indol-4-one
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.